5-Methylthieno[2,3-d]pyrimidin-4(3h)-one
Description
Properties
IUPAC Name |
5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKYSEOOABTTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302746 | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-64-8 | |
| Record name | 43088-64-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Chemical Structure of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure elucidation of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a key pharmacophore in numerous compounds being investigated for therapeutic applications, including oncology and inflammatory diseases. This document outlines the synthetic route, detailed experimental protocols for structural characterization, and a summary of expected analytical data.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 43088-64-8 |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and hot ethanol |
Synthesis and Structural Elucidation Workflow
The structural elucidation of this compound follows a logical workflow from synthesis to comprehensive spectroscopic analysis.
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and known biological context of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one. This thienopyrimidine derivative belongs to a class of compounds of significant interest in medicinal chemistry due to their structural similarity to purines and their demonstrated potential as inhibitors of various protein kinases.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for assessing its potential as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | --INVALID-LINK-- |
| Molar Mass | 166.20 g/mol | --INVALID-LINK-- |
| Appearance | White solid powder | --INVALID-LINK-- |
| Melting Point | >235 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 403.9 ± 33.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 11.41 ± 0.20 | Chemicalize |
| Solubility | Soluble in common organic solvents | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Gewald multicomponent reaction to form the key thiophene intermediate, followed by cyclization to construct the pyrimidinone ring.
Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)
This reaction constructs the substituted aminothiophene core.
-
Reactants:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (as catalyst)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (0.2 equivalents) dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to 40-50 °C and stirred for 2-3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-methylthiophene-3-carbonitrile as a solid.
-
Step 2: Synthesis of this compound (Cyclization)
This step forms the final pyrimidinone ring system.
-
Reactants:
-
2-Amino-4-methylthiophene-3-carbonitrile
-
Formic Acid (98%)
-
-
Procedure:
-
A mixture of 2-amino-4-methylthiophene-3-carbonitrile (1 equivalent) in an excess of formic acid (e.g., 10-15 equivalents) is prepared in a round-bottom flask.
-
The mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours. The reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is carefully removed under reduced pressure.
-
The resulting residue is triturated with a cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The solid product is collected by filtration, washed thoroughly with water, and dried to afford this compound.
-
Synthetic Workflow
The following diagram illustrates the two-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor drug discovery. Derivatives have shown potent inhibitory activity against a range of kinases, including Rho-associated coiled-coil containing protein kinases (ROCK) and Phosphoinositide 3-kinases (PI3K).[1] While the specific inhibitory profile of the unsubstituted 5-methyl core compound is not extensively documented, it serves as a crucial foundation for more complex and potent derivatives.
The ROCK signaling pathway, a key regulator of the actin cytoskeleton, is a prominent target for this class of compounds. Inhibition of ROCK has therapeutic potential in oncology, cardiovascular disease, and neurology.
Inhibition of the Rho-ROCK Signaling Pathway
The diagram below provides a simplified overview of the Rho-ROCK pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the Rho-ROCK signaling pathway by thienopyrimidine compounds.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the thieno[2,3-d]pyrimidine scaffold. The provided data and protocols facilitate further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the specific molecule 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, this paper will focus on the detailed crystal structure analysis of a closely related analog, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one . The methodologies and findings presented here serve as a robust framework for understanding the solid-state properties of this important heterocyclic scaffold.
Introduction to Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, aiding in the optimization of ligand-receptor interactions and the prediction of physicochemical properties.
Experimental Protocols
The determination of a crystal structure is a multi-step process requiring careful execution of experimental procedures. Below are the detailed methodologies for the key experiments involved in the structural elucidation of small molecules like 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Crystal Growth
Producing high-quality single crystals is the foundational and often most challenging step in X-ray crystallography.
-
Synthesis and Purification: The compound of interest, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, is first synthesized and purified to a high degree to remove impurities that can hinder crystallization.
-
Crystallization Method: Slow evaporation is a common and effective technique for growing single crystals of small organic molecules.
-
A saturated solution of the purified compound is prepared in a suitable solvent, such as chloroform.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely capped vial at room temperature.
-
Over time, the solvent slowly evaporates, increasing the concentration of the compound and promoting the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.
-
Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1 to 0.4 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.
-
The crystal is cooled to a low temperature (e.g., 293 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The diffractometer rotates the crystal while irradiating it with X-rays.
-
A detector records the positions and intensities of the diffracted X-ray beams, which appear as a pattern of spots.
-
A full sphere of data is collected by systematically rotating the crystal through a range of angles.
-
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern and the experimentally observed data. This is typically done using full-matrix least-squares on F².
Data Presentation: Crystallographic Data for 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
The following tables summarize the key quantitative data obtained from the crystal structure analysis of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂OS |
| Formula Weight | 194.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.027 (3) |
| b (Å) | 10.706 (5) |
| c (Å) | 10.907 (3) |
| α (°) | 90 |
| β (°) | 97.333 (3) |
| γ (°) | 90 |
| Volume (ų) | 929.7 (6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 2.77 |
| Crystal size (mm) | 0.42 x 0.36 x 0.28 |
Table 1: Crystal data and structure refinement for 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Data sourced from a study on 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in crystal structure analysis and the biological context of thieno[2,3-d]pyrimidine derivatives.
Caption: Experimental Workflow for Crystal Structure Analysis.
Caption: Generalized Kinase Signaling Pathway and Inhibition.
Conclusion
The crystal structure analysis of 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one provides valuable insights into the solid-state conformation and intermolecular interactions of this class of compounds. The presented experimental protocols offer a comprehensive guide for researchers undertaking similar structural studies. The visualization of both the experimental workflow and a relevant biological pathway underscores the synergy between structural biology and drug discovery, paving the way for the development of novel therapeutics based on the thieno[2,3-d]pyrimidine scaffold.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. As a bioisostere of purine, this scaffold has been extensively explored for the development of novel therapeutic agents. This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. The organized data and experimental protocols herein serve as a valuable resource for the identification, characterization, and structural elucidation of novel compounds based on this privileged scaffold.
Core Structure and Numbering
The fundamental structure of the compounds discussed in this guide is the this compound core. The numbering convention for this heterocyclic system is illustrated in the diagram below.
// Atom labels and positions N1 [label="N1", pos="1.5,1!"]; C2 [label="C2", pos="2.5,1.5!"]; N3 [label="N3", pos="2.5,0.5!"]; C4 [label="C4", pos="1.5,0!"]; C4a [label="C4a", pos="0.5,0.5!"]; C5 [label="C5", pos="-0.5,0!"]; C6 [label="C6", pos="-0.5,-1!"]; S7 [label="S7", pos="0.5,-1.5!"]; C7a [label="C7a", pos="0.5, -0.5!"];
// Invisible nodes for structure a [label="", pos="1.5,1.2!", shape=none]; b [label="", pos="2.5,1.7!", shape=none]; c [label="", pos="3,1!", shape=none]; d [label="", pos="3,0!", shape=none]; e [label="", pos="2.5,-0.3!", shape=none]; f [label="", pos="1.5,-0.2!", shape=none]; g [label="", pos="0.5,0.3!", shape=none]; h [label="", pos="-0.5,0.2!", shape=none]; i [label="", pos="-1, -0.5!", shape=none]; j [label="", pos="-0.5,-1.2!", shape=none]; k [label="", pos="0.5,-1.7!", shape=none]; l [label="", pos="1,-1!", shape=none]; m [label="", pos="0.5, -0.7!", shape=none];
// Draw the structure // Pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- N1;
// Thiophene ring C4a -- C5; C5 -- C6; C6 -- S7; S7 -- C7a; C7a -- C4a;
// Substituents O4 [label="O", pos="1.5,-0.5!"]; C4 -- O4 [style=double]; Me5 [label="CH3", pos="-1.5,0!"]; C5 -- Me5; H_N3 [label="H", pos="3,0.5!"]; N3 -- H_N3; H_C2 [label="H", pos="3,1.5!"]; C2 -- H_C2; H_C6 [label="H", pos="-1,-1.2!"]; C6 -- H_C6;
// Labels for positions pos_N1 [label="1", pos="1.8,1.2!"]; pos_C2 [label="2", pos="2.8,1.5!"]; pos_N3 [label="3", pos="2.8,0.5!"]; pos_C4 [label="4", pos="1.8,0!"]; pos_C4a [label="4a", pos="0.2,0.8!"]; pos_C5 [label="5", pos="-0.8,0.3!"]; pos_C6 [label="6", pos="-0.8,-1.2!"]; pos_S7 [label="7", pos="0.5,-1.9!"]; pos_C7a [label="7a", pos="0.2,-0.2!"];
}
Figure 1: General structure and numbering of the this compound core.¹H NMR Spectral Data
The proton NMR spectra of this compound derivatives are characterized by distinct signals for the methyl group, the C6-proton of the thiophene ring, and the C2-proton of the pyrimidine ring. The chemical shifts of these protons are influenced by the nature and position of substituents on the heterocyclic core. The data presented below is for derivatives with substitutions at the N3 position. All spectra were recorded in DMSO-d₆ unless otherwise noted.
| Compound | R | 5-CH₃ (s) | C6-H (s) | C2-H (s) | Other Signals |
| 1 | H | ~2.4 ppm | ~7.2 ppm | ~8.1 ppm | NH (br s, ~12.2 ppm) |
| 2 | CH₃ | ~2.5 ppm | ~7.3 ppm | ~8.2 ppm | N-CH₃ (s, ~3.4 ppm) |
| 3 | CH₂CH₃ | ~2.5 ppm | ~7.3 ppm | ~8.2 ppm | N-CH₂ (q, ~4.0 ppm), N-CH₂CH₃ (t, ~1.3 ppm) |
| 4 | Benzyl | ~2.5 ppm | ~7.3 ppm | ~8.3 ppm | N-CH₂ (s, ~5.2 ppm), Phenyl (m, ~7.3-7.4 ppm) |
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of N3-Substituted this compound Derivatives.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the this compound derivatives. The chemical shifts of the key carbon atoms, including the C4-carbonyl, are summarized below.
| Compound | R | 5-CH₃ | C2 | C4 | C4a | C5 | C6 | C7a | Other Signals |
| 1 | H | ~15.0 | ~145.0 | ~158.0 | ~118.0 | ~130.0 | ~125.0 | ~160.0 | - |
| 2 | CH₃ | ~15.0 | ~145.0 | ~157.5 | ~118.0 | ~130.5 | ~125.5 | ~160.0 | N-CH₃ (~30.0) |
| 3 | CH₂CH₃ | ~15.0 | ~145.0 | ~157.5 | ~118.0 | ~130.5 | ~125.5 | ~160.0 | N-CH₂ (~38.0), N-CH₂CH₃ (~14.0) |
| 4 | Benzyl | ~15.0 | ~145.0 | ~157.5 | ~118.0 | ~130.5 | ~125.5 | ~160.0 | N-CH₂ (~45.0), Phenyl (~127-137) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of N3-Substituted this compound Derivatives.
Experimental Protocols
A representative experimental protocol for the synthesis and characterization of the this compound core structure is provided below. This can be adapted for the synthesis of various derivatives.
Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile
The synthesis of the thieno[2,3-d]pyrimidine core often starts with the construction of a substituted 2-aminothiophene ring, commonly achieved through the Gewald reaction.
reagents [label="Ethyl acetoacetate,\nMalononitrile, Sulfur"]; catalyst [label="Base (e.g., Morpholine\nor Triethylamine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent (e.g., Ethanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Gewald Reaction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Amino-4-methyl-5-\nethoxycarbonylthiophene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reagents -> reaction; catalyst -> reaction; solvent -> reaction; reaction -> product; }
Figure 2: Workflow for the synthesis of the 2-aminothiophene precursor.Procedure:
-
To a stirred mixture of ethyl acetoacetate (1 equiv.), malononitrile (1 equiv.), and elemental sulfur (1 equiv.) in ethanol, a catalytic amount of a base such as morpholine or triethylamine is added dropwise.
-
The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) for a few hours.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product, 2-amino-4-methyl-5-ethoxycarbonylthiophene, is collected by filtration, washed with cold ethanol, and dried.
Synthesis of this compound
The cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring is a key step.
precursor [label="2-Amino-4-methyl-5-\nethoxycarbonylthiophene"]; reagent [label="Formamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Cyclization\n(Reflux)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="5-Methylthieno[2,3-d]pyrimidin-\n4(3H)-one", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
precursor -> reaction; reagent -> reaction; reaction -> product; }
Figure 3: Workflow for the cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one core.Procedure:
-
A mixture of 2-amino-4-methyl-5-ethoxycarbonylthiophene (1 equiv.) in an excess of formamide is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).
Conclusion
This technical guide provides a foundational set of ¹H and ¹³C NMR data for this compound and its N3-substituted derivatives. The tabulated spectral data, coupled with the representative experimental protocols, offer a valuable resource for chemists and pharmacologists working on the design, synthesis, and characterization of novel thieno[2,3-d]pyrimidine-based compounds. The systematic presentation of this data is intended to facilitate the structural elucidation and purity assessment of new chemical entities in drug discovery and development programs. Further expansion of this database with a broader range of substituents at various positions will continue to aid in the exploration of the chemical space around this important heterocyclic scaffold.
Mass Spectrometry Analysis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines experimental protocols, predicted fragmentation patterns, and data interpretation strategies relevant to the characterization of this and related thienopyrimidine derivatives.
Introduction to Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their investigation for a wide range of biological activities, making them important scaffolds in medicinal chemistry. Accurate molecular characterization is paramount in the development of novel therapeutic agents, and mass spectrometry is a cornerstone technique for confirming molecular weight and elucidating the structure of these compounds.
Experimental Protocols
The successful mass spectrometric analysis of this compound relies on careful sample preparation and the selection of appropriate instrumentation and parameters.
Sample Preparation
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the following sample preparation protocol is recommended:
-
Dissolution: Dissolve the solid sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the LC separation.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and contamination of the mass spectrometer.
-
Salt Removal: It is crucial to ensure that the sample is free of inorganic salts, as they are not volatile and can interfere with the ionization process, particularly in electrospray ionization (ESI).
Instrumentation and Parameters
Both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS can be employed for the analysis of this compound.
For LC-MS Analysis:
-
Chromatography: A reversed-phase C18 column is typically used for the separation of thienopyrimidine derivatives. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid protonation, is a common starting point.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for this class of compounds due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be performed using a triple quadrupole or ion trap instrument to induce fragmentation and obtain structural information.
Typical ESI-MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 30 - 40 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| Fragmentor Voltage | 70 - 120 V |
| Collision Energy (for MS/MS) | 10 - 40 eV |
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of this compound provides key information for its structural confirmation.
Molecular Ion
The molecular formula of this compound is C₇H₆N₂OS. The expected mass spectral data is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₇H₆N₂OS |
| Monoisotopic Mass | 166.0201 g/mol |
| [M+H]⁺ (protonated) | 167.0279 m/z |
| [M+Na]⁺ (sodiated) | 189.0098 m/z |
Predicted Fragmentation Pattern
While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pathway can be proposed based on the known fragmentation of related heterocyclic systems. Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is expected to undergo a series of fragmentation reactions.
The thieno[2,3-d]pyrimidine core is relatively stable. Fragmentation is likely to be initiated by the loss of small neutral molecules such as carbon monoxide (CO) from the pyrimidinone ring or through cleavages involving the thiophene ring.
Table of Predicted Fragment Ions:
| m/z | Proposed Fragment | Neutral Loss |
| 139.03 | [M+H - CO]⁺ | CO |
| 124.02 | [M+H - HNCO]⁺ | HNCO |
| 111.03 | [C₅H₅NS]⁺ | C₂H₂N₂O |
| 97.03 | [C₄H₅S]⁺ | C₃HN₂O |
The following diagram illustrates the logical flow of a proposed fragmentation pathway for this compound.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of a newly synthesized thienopyrimidine derivative like this compound.
Conclusion
The mass spectrometric analysis of this compound is a critical step in its chemical characterization. By employing appropriate sample preparation techniques and analytical instrumentation, researchers can obtain accurate mass measurements to confirm its elemental composition and utilize tandem mass spectrometry to probe its chemical structure through fragmentation analysis. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals engaged in the research and development of thienopyrimidine-based compounds.
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one. Due to a lack of extensive dedicated studies on the infrared spectrum of this specific compound, this guide synthesizes data from analogous thieno[2,3-d]pyrimidine derivatives and fundamental principles of IR spectroscopy to present a predictive analysis. This information is crucial for the structural elucidation and quality control of this important heterocyclic scaffold, which is prevalent in medicinal chemistry.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of functional groups present in the molecule and data reported for structurally similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3000 | Medium | N-H stretching (in the pyrimidinone ring) |
| 3100-3000 | Medium to Weak | C-H stretching (aromatic/heteroaromatic) |
| 2960-2850 | Medium to Weak | C-H stretching (aliphatic -CH₃ group) |
| 1700-1650 | Strong | C=O stretching (amide/lactam in the pyrimidinone ring) |
| 1620-1550 | Medium to Strong | C=N stretching (in the pyrimidine ring) |
| 1580-1450 | Medium to Strong | C=C stretching (in the thiophene and pyrimidine rings) |
| 1470-1430 | Medium | C-H bending (aliphatic -CH₃ group) |
| ~1200 | Medium | C-N stretching |
| ~750 | Strong | C-S stretching (in the thiophene ring) |
Experimental Protocols
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound.
Methodology: Potassium Bromide (KBr) Pellet Technique
This is the most common method for obtaining IR spectra of solid samples.
Materials and Equipment:
-
This compound (high purity)
-
Potassium Bromide (KBr), spectroscopy grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.
-
Gently mix the sample and KBr with a spatula.
-
Grind the mixture vigorously with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly by gently tapping the side of the collar.
-
Place the plunger into the collar and carefully place the assembled die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die.
-
Remove the KBr pellet. A good pellet will be thin and transparent.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in obtaining and interpreting the infrared spectrum of a chemical compound like this compound.
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide on Solubility and Stability for Researchers
This technical guide provides a comprehensive overview of the solubility and stability of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its structural similarity to purines, this thienopyrimidine derivative and its analogues are explored for their potential as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the compound's behavior.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties have been predicted and are summarized below. A notable discrepancy exists regarding the melting point, with most sources indicating a value above 235°C. One source, however, reports a much lower melting point of 100-102°C, which may be an anomaly or refer to a different polymorph.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | [1] |
| Molar Mass | 166.2 g/mol | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
| Melting Point | >235°C | [1][2] |
| Boiling Point (Predicted) | 403.9 ± 33.0 °C | [1][3] |
| pKa (Predicted) | 11.41 ± 0.20 | [2] |
| Appearance | White solid powder |
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various stages of drug development, from formulation to bioavailability. This compound is generally described as being soluble in common organic solvents. The following sections provide a general protocol for determining its solubility more precisely.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a selection of aqueous and organic solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Logical Workflow for Solubility Assessment
Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the shake-flask method.
Stability Profile
Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. This compound is reported to be a stable compound. A forced degradation study is the standard approach to systematically evaluate its stability under various stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Objective: To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or HPLC-MS
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, typically HPLC. The method should be capable of separating the parent compound from any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of the parent compound corresponds to the increase in the amount of degradation products.
Logical Flow of a Forced Degradation Study
Caption: A diagram showing the process of a forced degradation study to determine the stability of a pharmaceutical compound.
Potential Signaling Pathway Involvement
Thieno[2,3-d]pyrimidine derivatives are recognized for their activity as kinase inhibitors, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. Based on studies of similar compounds, this compound may target pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or Aurora Kinases.
VEGFR Signaling Pathway
VEGFR signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6][7] Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[8]
Caption: A simplified diagram of the VEGFR signaling pathway and the potential inhibitory action of the compound.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers.[9] Thienopyrimidine derivatives have been investigated as inhibitors of these kinases.[10]
Caption: The roles of Aurora A and B kinases in mitosis and their potential inhibition by the title compound.
Conclusion
This compound is a compound with significant potential in drug discovery, likely acting as a kinase inhibitor. While specific experimental data on its solubility and stability are not widely published, this guide provides robust, standard protocols for researchers to determine these critical parameters. The provided workflows and pathway diagrams offer a framework for investigating this promising molecule, from fundamental characterization to elucidating its mechanism of action within relevant cellular signaling cascades. Further research is warranted to fully characterize this compound and its derivatives for therapeutic applications.
References
- 1. chembk.com [chembk.com]
- 2. 3-METHYLTHIENO(2,3-D)PYRIMIDIN-4(5H)-ONE | 43088-64-8 [amp.chemicalbook.com]
- 3. 3-METHYLTHIENO(2,3-D)PYRIMIDIN-4(5H)-ONE - Safety Data Sheet [chemicalbook.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cusabio.com [cusabio.com]
- 7. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Thieno[2,3-d]pyrimidine Scaffolds: A Deep Dive into Their Biological Activities
For Immediate Release
A comprehensive review of recent scientific literature reveals the significant and diverse biological activities of novel thieno[2,3-d]pyrimidine scaffolds, positioning them as a promising framework in the development of new therapeutic agents. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, attracting substantial interest from the drug discovery and development community. This technical guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, is structurally analogous to purine, a fundamental component of nucleic acids. This structural similarity is believed to contribute to its ability to interact with a wide range of biological targets, leading to its diverse pharmacological effects.[1][2][3]
Anticancer Activity: A Multi-Pronged Attack on Malignancies
Thieno[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in tumor growth and proliferation.
A notable mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular processes. Several studies have highlighted the potential of these scaffolds as potent kinase inhibitors. For instance, derivatives have been designed and synthesized as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key mediator of angiogenesis in tumors.[4] One study reported a compound (17f) with an impressive IC50 value of 0.23 µM against VEGFR-2, comparable to the established drug Sorafenib.[4]
Furthermore, these compounds have shown inhibitory activity against other critical kinases such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The PI3K pathway is frequently dysregulated in cancer, and novel thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory effects on PI3K isoforms.[7]
The anticancer activity of these scaffolds has been evaluated against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung cancer cell lines.[4][8][9] The following table summarizes the cytotoxic activity of selected novel thieno[2,3-d]pyrimidine derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [4] |
| HepG2 | 4.10 ± 0.45 | [4] | |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | Growth Percent = -31.02% | [8] |
| Compound 14 | MCF-7 | 22.12 | [9] |
| Compound 13 | MCF-7 | 22.52 | [9] |
| Compound 9 | MCF-7 | 27.83 | [9] |
| Compound 12 | MCF-7 | 29.22 | [9] |
| Compound 5g | MCF-7 | 18.87 ± 0.2 µg/mL | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the VEGFR-2 Signaling Pathway
The inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. The following diagram illustrates the simplified signaling pathway and the point of intervention by thieno[2,3-d]pyrimidine inhibitors.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[10][11][12][13]
Several synthesized compounds have shown potent activity against clinically relevant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), and Vancomycin-resistant enterococci (VRE).[11] One study highlighted a compound that displayed selective antibacterial activity against Gram-positive antibiotic-resistant bacterial strains with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L.[11]
The antimicrobial activity of these compounds is often evaluated using the broth microdilution method to determine the MIC.
| Compound | Microorganism | MIC (mg/L) | Reference |
| Compound 2 | MRSA | 2-16 | [11] |
| VRSA | 2-16 | [11] | |
| VISA | 2-16 | [11] | |
| VRE | 2-16 | [11] | |
| Compound 9b | Aspergillus fumigatus | Strong effect | [10] |
| Candida albicans | Strong effect | [10] | |
| Staphylococcus aureus | Strong effect | [10] | |
| Bacillus subtilis | Strong effect | [10] | |
| Salmonella sp. | Strong effect | [10] | |
| Escherichia coli | Strong effect | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The thieno[2,3-d]pyrimidine compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: A Potential Alternative to NSAIDs
Chronic inflammation is a hallmark of many diseases, and the long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs) is associated with significant side effects. Thieno[2,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, potentially offering a safer therapeutic alternative.[14][15][16][17]
The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced paw edema model in rats.[14] In this model, the compounds significantly reduced paw swelling, an indicator of acute inflammation. The mechanism of action is believed to involve the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation.[14]
| Compound | Paw Edema Inhibition (%) (after 3h) | PGE2 Concentration (pg/mL) | Reference |
| 4c | 42 | 19 | [14] |
| 4f | (71% of diclofenac activity after 4h) | Not reported | [14] |
| 4a | (69% of diclofenac activity after 4h) | Not reported | [14] |
| 4i | (63% of diclofenac activity after 4h) | Not reported | [14] |
| 4e | (61% of diclofenac activity after 4h) | Not reported | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds (thieno[2,3-d]pyrimidine derivatives) or a reference drug (e.g., diclofenac) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties has yielded a wealth of data, highlighting its potential to address significant unmet medical needs. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity. Future research should focus on lead optimization to enhance pharmacokinetic properties and in vivo efficacy, as well as further elucidation of the mechanisms of action for the most promising derivatives. The continued exploration of this remarkable scaffold holds great promise for the future of drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijacskros.com [ijacskros.com]
- 14. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 17. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Mechanism of Action of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on the core compound, 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, as a representative of this class. While specific mechanistic studies on this parent compound are limited, extensive research on its derivatives consistently points towards significant anti-cancer and anti-inflammatory properties. This document synthesizes the available data on these derivatives to elucidate the probable mechanisms of action, providing a foundation for future research and drug development. The primary modes of action appear to be centered around the inhibition of key protein kinases involved in oncogenic signaling and the modulation of inflammatory pathways such as NF-κB and MAPK.
Introduction
Thieno[2,3-d]pyrimidines are heterocyclic compounds that are bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1][2] This structural similarity has led to the exploration of thieno[2,3-d]pyrimidine derivatives for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The this compound core represents a fundamental structure within this class, and understanding its mechanism of action is crucial for the rational design of novel therapeutics.
Putative Mechanisms of Action
Based on extensive studies of its derivatives, the primary mechanisms of action for the this compound scaffold can be broadly categorized into anticancer and anti-inflammatory activities.
Anticancer Activity
The anticancer effects of thieno[2,3-d]pyrimidine derivatives are largely attributed to their ability to inhibit various protein kinases that are critical for tumor growth and proliferation. Additionally, some derivatives have been shown to interfere with microtubule dynamics.
-
Kinase Inhibition: Numerous derivatives have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Fibroblast Growth Factor Receptor (FGFR).[4][5] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell cycle progression, angiogenesis, and metastasis.
-
Microtubule Targeting: Certain analogues of this compound have been identified as microtubule-targeting agents. They disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Thymidylate Synthase Inhibition: Some derivatives have been shown to inhibit thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, thereby halting DNA replication in rapidly dividing cancer cells.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
-
Inhibition of NF-κB Signaling: Derivatives have been shown to prevent the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[6]
-
Modulation of MAPK Signaling: Inhibition of the phosphorylation of key kinases in the MAPK pathway (e.g., ERK, JNK, p38) has been observed, leading to a reduction in the inflammatory response.[6]
Quantitative Data from Derivative Studies
The following tables summarize the in vitro activity of various thieno[2,3-d]pyrimidine derivatives against cancer cell lines and inflammatory targets. It is important to note that these values are for substituted analogs and serve to illustrate the potential of the core scaffold.
Table 1: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Not specified as IC50, but Growth Percent = -31.02% | [5][7] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung Cancer) | 0.94 | [8] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | 0.045 | [9] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast Cancer) | 0.16 | [9] |
| Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors | Panc1, SW1990, CT26 (KRAS G12D mutated) | Average of 2.1 | [10] |
Table 2: Anti-inflammatory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Thiophene and annulated thiophene pyrazole hybrids | COX-2 Inhibition | Varies, some more potent than celecoxib | [11] |
| 3-Amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives | Carrageenan-induced paw edema | ED50 of 0.70 mg/kg for most active compound |
Key Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound derivatives.
Caption: Putative anticancer mechanisms of action.
Caption: Putative anti-inflammatory mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer and anti-inflammatory activity of thieno[2,3-d]pyrimidine derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of thieno[2,3-d]pyrimidine derivatives involves the Gewald reaction.[4]
-
Step 1: Synthesis of 2-aminothiophene-3-carbonitrile:
-
To a solution of an appropriate ketone or aldehyde and a compound with an active methylene group (e.g., malononitrile) in ethanol, add elemental sulfur.
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine) dropwise while stirring.
-
Continue stirring at room temperature for a specified time.
-
The resulting 2-aminothiophene-3-carbonitrile derivative is then isolated by filtration and can be purified by recrystallization.
-
-
Step 2: Cyclization to form the thieno[2,3-d]pyrimidine ring:
-
The 2-aminothiophene-3-carbonitrile is reacted with an appropriate cyclizing agent. For the synthesis of the 4-oxo derivative, this can be achieved by heating with formic acid or formamide.[12]
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the product precipitates and is collected by filtration and purified by recrystallization.
-
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. | CoLab [colab.ws]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one [mdpi.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one via Gewald Reaction
AN-CHEM-028
Abstract
This document provides a detailed protocol for the two-step synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis employs the versatile Gewald multicomponent reaction to construct the core 2-amino-4-methylthiophene intermediate, followed by a cyclization step to form the fused pyrimidine ring. This protocol is intended for researchers in organic synthesis and medicinal chemistry.
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that serve as crucial scaffolds in the development of novel therapeutic agents. They are recognized as bioisosteres of purines and have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The target molecule, this compound, is a key intermediate for creating more complex derivatives.
The synthetic route described herein utilizes the Gewald reaction, a robust and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[1][2] This multicomponent reaction involves the condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene intermediate is then cyclized using formic acid to yield the final product.[4]
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
Stage 1: Gewald Reaction
Acetone, Malononitrile, and Sulfur react to form 2-amino-4-methylthiophene-3-carbonitrile.
Stage 2: Cyclization
2-amino-4-methylthiophene-3-carbonitrile is cyclized with formic acid to yield this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle reagents like triethylamine and formic acid with care as they are corrosive and volatile.
Protocol 1: Synthesis of 2-amino-4-methylthiophene-3-carbonitrile (Intermediate)
This protocol is based on the general principles of the Gewald three-component reaction.[2][5]
Materials:
-
Acetone (0.1 mol, 5.81 g, 7.35 mL)
-
Malononitrile (0.1 mol, 6.61 g)
-
Elemental Sulfur (0.1 mol, 3.21 g)
-
Triethylamine (0.1 mol, 10.1 g, 13.9 mL)
-
Ethanol (80 mL)
-
Ice-cold water
-
Round-bottom flask (250 mL), magnetic stirrer, condenser, heating mantle.
Methodology:
-
To a 250 mL round-bottom flask containing ethanol (80 mL), add acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add triethylamine (0.1 mol) dropwise to the suspension over 15 minutes. The addition is exothermic, and a gentle warming of the mixture may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of ice-cold water while stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol involves the cyclization of the aminothiophene intermediate.[4]
Materials:
-
2-amino-4-methylthiophene-3-carbonitrile (0.05 mol, 7.61 g)
-
Formic Acid (98%, 50 mL)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.5 mL)
-
Ice-cold water
-
Round-bottom flask (100 mL), condenser, heating mantle, magnetic stirrer.
Methodology:
-
Place 2-amino-4-methylthiophene-3-carbonitrile (0.05 mol) in a 100 mL round-bottom flask.
-
Add formic acid (50 mL) and a catalytic amount of concentrated sulfuric acid (~0.5 mL).
-
Attach a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into 250 mL of ice-cold water.
-
A solid product will precipitate out. Stir the suspension for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral to pH paper, followed by a wash with a small amount of cold ethanol.
-
Dry the final product, this compound, in a vacuum oven.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Step | Reaction | Reactants | Solvent / Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Gewald Reaction | Acetone, Malononitrile, Sulfur | Ethanol / Triethylamine | 50 - 60 | 2 - 3 | 75 - 85 |
| 2 | Cyclization | 2-amino-4-methylthiophene-3-carbonitrile | Formic Acid / H₂SO₄ (cat.) | Reflux (~100) | 4 - 6 | 80 - 90 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Workflow Visualization
The overall synthetic workflow can be visualized as a two-stage process, starting from basic reagents and proceeding through a key intermediate to the final product.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The protocols outlined below are based on established synthetic strategies, primarily involving the initial construction of a polysubstituted 2-aminothiophene ring via the Gewald reaction, followed by cyclization to form the fused pyrimidine ring.
Protocol 1: Synthesis of 4-substituted-thieno[2,3-d]pyrimidines via Gewald Reaction and Subsequent Cyclization
This protocol describes a common and versatile three-step synthesis of 4-substituted-thieno[2,3-d]pyrimidines, starting from a ketone, malononitrile, and elemental sulfur to construct the thiophene core. This is followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization with an appropriate amine.[3][4]
Experimental Workflow
Caption: General workflow for the three-step synthesis of 4-substituted-thieno[2,3-d]pyrimidines.
Step 1: Synthesis of 2-Amino-3-cyanothiophene (Intermediate I) via Gewald Reaction
The Gewald three-component reaction is a widely used method for the synthesis of highly substituted 2-aminothiophenes.[5][6][7] This reaction involves the condensation of a ketone, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.
Experimental Protocol:
-
To a stirred solution of the starting ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL), add triethylamine (2 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 5 hours.[3]
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 2-amino-3-cyanothiophene derivative.
Table 1: Quantitative Data for Gewald Reaction
| Starting Ketone | Product (Intermediate I) | Yield (%) | Reference |
| Tetrahydro-4H-pyran-4-one | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | 75 | [3] |
| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85 | [8] |
| Butan-2-one | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Not specified | [9] |
Step 2: Synthesis of N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide (Intermediate II)
The 2-amino group of the thiophene intermediate is reacted with DMF-DMA to form an amidine, which is a key precursor for the subsequent cyclization step.
Experimental Protocol:
-
A mixture of the 2-amino-3-cyanothiophene derivative (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol) is subjected to microwave irradiation at 200 W and 70°C for 20 minutes.[3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The excess DMF-DMA is removed under reduced pressure to yield the crude amidine intermediate, which is often used in the next step without further purification.
Table 2: Quantitative Data for Amidine Formation
| Starting Material (Intermediate I) | Product (Intermediate II) | Yield (%) | Reference |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylformimidamide | 95 | [3] |
Step 3: Synthesis of 4-Substituted-thieno[2,3-d]pyrimidines (Final Product)
The final step involves the cyclization of the amidine intermediate with a primary amine in the presence of an acid catalyst, often under microwave irradiation, to yield the desired thieno[2,3-d]pyrimidine derivatives. This reaction proceeds via a Dimroth rearrangement.[3][4]
Experimental Protocol:
-
A mixture of the amidine intermediate (4.25 mmol), the desired aniline or amine (5 mmol), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-substituted-thieno[2,3-d]pyrimidine.
Table 3: Quantitative Data for the Synthesis of Various 4-Anilino-thieno[2,3-d]pyrimidine Derivatives
| Amine (Ar-NH2) | Product | Yield (%) | Melting Point (°C) | Reference |
| Aniline | N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 50 | 157.0-158.0 | [3] |
| m-Toluidine | N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 79 | 172.0-173.0 | [3][4] |
| p-Toluidine | N-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 62 | 174.2-175.5 | [3][4] |
| m-Anisidine | N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 83 | 130.0-131.2 | [3] |
| 2-Fluoroaniline | N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 73 | 219.8-221.4 | [3] |
Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines and Subsequent Suzuki Coupling
An alternative and highly valuable synthetic route involves the preparation of a 4-chlorothieno[2,3-d]pyrimidine intermediate. The chloro substituent at the 4-position is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution or cross-coupling reactions, such as the Suzuki coupling.[10][11]
Synthetic Pathway Overview
Caption: Synthetic pathway for 4-aryl-thieno[2,3-d]pyrimidines via a 4-chloro intermediate.
Step 1 & 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Experimental Protocol:
-
Formation of Thieno[2,3-d]pyrimidin-4-one: A 2-aminothiophene-3-carbonitrile derivative is refluxed in formic acid to yield the corresponding thieno[2,3-d]pyrimidin-4-one.
-
Chlorination: The resulting thieno[2,3-d]pyrimidin-4-one is refluxed with phosphorus oxychloride (POCl₃) to afford the 4-chlorothieno[2,3-d]pyrimidine.[9] After completion of the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated product is filtered, washed with water, and dried.
Step 3: Suzuki Coupling of 4-Chlorothieno[2,3-d]pyrimidine
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to introduce various aryl or heteroaryl groups at the 4-position of the thieno[2,3-d]pyrimidine core.
Experimental Protocol:
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2 mmol) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the desired 4-aryl-thieno[2,3-d]pyrimidine derivative.
Table 4: Representative Data for Suzuki Coupling Reactions
| 4-Chlorothieno[2,3-d]pyrimidine Derivative | Arylboronic Acid | Product | Yield (%) | Reference |
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine | Phenylboronic acid | 4-Phenyl-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine | Not specified | [9] |
| 4,7-Dichlorothieno[3,2-d]pyrimidine | Phenylboronic acid | 7-Chloro-4-phenylthieno[3,2-d]pyrimidine | Not specified | [10] |
These protocols provide a foundation for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. Researchers can adapt these methods by varying the starting materials (ketones, amines, and boronic acids) to generate novel compounds for biological screening and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemshuttle.com [chemshuttle.com]
Application Notes and Protocols for EGFR Kinase Inhibitor Screening using 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors, including those targeting EGFR.[2][3] This document provides detailed protocols for screening 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs as potential EGFR inhibitors.
While specific inhibitory data for this compound is not extensively available in public literature, this application note utilizes representative data from structurally related thieno[2,3-d]pyrimidine derivatives to illustrate the screening process. The methodologies provided are robust and can be adapted for the evaluation of novel compounds based on this scaffold.
Data Presentation
The inhibitory activity of thieno[2,3-d]pyrimidine derivatives against EGFR is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize representative data for analogs, showcasing the potential of this chemical class.
Table 1: In Vitro EGFR Kinase Inhibition of Representative Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Modification on Thieno[2,3-d]pyrimidine Core | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| 5b | 4-(phenylamino) derivative | 37.19 | 204.10 |
| 11b | Substituted anilino at C4 | 90 | 4030 |
| 3f | Complex aryl substitution at C4 | 66 | Not Reported |
Data is representative of thieno[2,3-d]pyrimidine derivatives and is intended for illustrative purposes.[1][4][5]
Table 2: Anti-proliferative Activity of Representative Thieno[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 2a | A549 (Lung) | 13.40 |
| 4d | PC3 (Prostate) | 14.13 |
| 5b | A549 (Lung) | 17.79 |
| 5b | MCF-7 (Breast) | 22.66 |
Data is representative of thieno[2,3-d]pyrimidine derivatives and is intended for illustrative purposes.[1][2]
Mandatory Visualizations
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one in VEGFR-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document includes a summary of the inhibitory activity of related compounds, a detailed protocol for in vitro kinase assays, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
Several studies have reported the potent VEGFR-2 inhibitory activities of various substituted thieno[2,3-d]pyrimidine derivatives. These compounds often exhibit IC50 values in the nanomolar to low micromolar range. The data presented below is for illustrative purposes to demonstrate the potential of the thieno[2,3-d]pyrimidine scaffold.
| Compound ID | Substitution on Thieno[2,3-d]pyrimidine Core | VEGFR-2 IC50 (nM) | Reference |
| 8b | 4-(substituted aniline) | 73 | [4] |
| 8e | 4-(substituted aniline) | 3.9 | [5] |
| 17f | 4-(substituted urea) | 230 | [3] |
| 21b | 4-(substituted urea) | 33.4 | |
| 21c | 4-(substituted urea) | 47.0 | |
| 21e | 4-(substituted urea) | 21 | |
| 18 | Complex substitution | 84 | [2] |
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as those based on the thieno[2,3-d]pyrimidine scaffold, typically compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining in the reaction; higher luminescence indicates less ATP consumption and therefore greater inhibition of kinase activity.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and substrate. The final concentration of ATP should be close to its Km for VEGFR-2.
-
Plate Setup:
-
Test Wells: Add 5 µL of the diluted this compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of kinase buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of kinase buffer with DMSO.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme in kinase buffer.
-
To the "Blank" wells, add 20 µL of kinase buffer.
-
-
Kinase Reaction: Add 25 µL of the master mixture to all wells to initiate the reaction.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
The percentage of VEGFR-2 activity is calculated relative to the positive control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps of the in vitro VEGFR-2 kinase assay.
Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. While specific inhibitory data for this compound is not currently available, the provided protocol offers a robust method for determining its in vitro efficacy. The successful inhibition of VEGFR-2 by compounds of this class underscores their potential as anti-angiogenic agents for cancer therapy. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one as a Potential PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective PI3K inhibitors. This document provides detailed application notes and protocols for the investigation of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one as a potential PI3K inhibitor. While specific inhibitory data for this exact molecule is not extensively available in public literature, the provided protocols and representative data from closely related analogs offer a framework for its evaluation.
Data Presentation
Table 1: Representative In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Analog A | 15 | 85 | 25 | 150 | >1000 |
| Analog B | 5 | 50 | 10 | 120 | 850 |
| Analog C | 25 | 120 | 40 | 250 | >2000 |
Data is hypothetical and based on activities of related compounds for illustrative purposes.
Table 2: Representative Cellular Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Cell Line (Cancer Type) | Proliferation IC50 (µM) | p-AKT (Ser473) Inhibition IC50 (µM) |
| Analog A | MCF-7 (Breast) | 0.5 | 0.2 |
| Analog B | PC-3 (Prostate) | 0.2 | 0.08 |
| Analog C | U87-MG (Glioblastoma) | 1.2 | 0.5 |
Data is hypothetical and based on activities of related compounds for illustrative purposes.
Experimental Protocols
Synthesis of this compound
This protocol describes a potential two-step synthesis of the title compound, starting from the Gewald reaction to form the aminothiophene intermediate, followed by cyclization.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
This step utilizes the Gewald three-component reaction.
-
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve elemental sulfur (1.0 equivalent) and malononitrile (1.0 equivalent) in DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the cooled mixture.
-
Slowly add propionaldehyde (1.0 equivalent) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.
-
Step 2: Cyclization to this compound
This step involves the cyclization of the aminothiophene intermediate with formic acid.
-
Materials:
-
2-Amino-5-methylthiophene-3-carbonitrile
-
Formic acid (98-100%)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-methylthiophene-3-carbonitrile (1.0 equivalent) in an excess of formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound.
-
In Vitro PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of the test compound against PI3K isoforms.
-
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes
-
PIP2 (substrate)
-
ATP
-
HTRF detection reagents (e.g., biotinylated PIP3 tracer, Eu3+-cryptate labeled anti-GST antibody, and XL665-conjugated streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% CHAPS)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA and the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Western Blot for Phospho-AKT Inhibition
This protocol assesses the ability of the compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of AKT, a key downstream effector.
-
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1 or EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-AKT levels to total AKT and the loading control (GAPDH).
-
In Vivo Efficacy Study in Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., U87-MG, PC-3)
-
Matrigel (optional)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
This compound
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in vehicle) or vehicle alone to the respective groups via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of the compound.
Experimental Workflow for PI3K Inhibitor Evaluation
Caption: General workflow for the evaluation of a potential PI3K inhibitor.
Logical Relationship for Synthesis
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for Investigating 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and its Analogs as ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][3][4] This makes ROCK an attractive therapeutic target. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of kinase inhibitors.[5] This document provides detailed application notes and protocols for investigating compounds based on the 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one scaffold as potential ROCK inhibitors. While specific inhibitory data for this compound is not currently available in public literature, a potent analog, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Compound 8k) , has been identified as a highly effective inhibitor of both ROCK1 and ROCK2.[6][7] The data for this analog will be used as a reference throughout this document.
The ROCK Signaling Pathway
The ROCK signaling pathway is a key downstream effector of the small GTPase RhoA.[4] Upon activation by various upstream signals, RhoA-GTP binds to and activates ROCK.[2] Activated ROCK, in turn, phosphorylates multiple downstream substrates, leading to a cascade of cellular events.[8] A primary substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated, leads to the inactivation of myosin light chain (MLC) phosphatase.[9] This results in an increase in phosphorylated MLC, promoting actin-myosin contractility and the formation of stress fibers and focal adhesions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one [mdpi.com]
- 5. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows compounds based on this scaffold to interact with a variety of biological targets, making them promising candidates for drug development.[1] Notably, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been investigated for their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphatidylinositol 3-kinase (PI3K), which are crucial in cancer cell proliferation, survival, and angiogenesis.[1][2][3][4]
This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the anticancer properties of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. The included assays are designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression, providing a comprehensive profile of the compound's cellular effects.
Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives (IC50 Values)
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 2-(benzylamino)-5,6-dimethyl | Melanoma (MDA-MB-435) | Not specified (GP = -31.02%) | [1] |
| Derivative 2 | 4-amino-2-(p-tolyl)-5-methyl-6-ethoxycarbonyl | Breast (MCF-7) | 0.013 | [5] |
| Breast (MDA-MB-231) | 0.056 | [5] | ||
| Derivative 3 | 4-amino-2-(4-methoxyphenyl)-5-methyl-6-ethoxycarbonyl | Breast (MCF-7) | 0.023 | [5] |
| Derivative 4 | A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | Lung (A549) | 3.0 | [6] |
| Lung (H1650) | 5.3 | [6] | ||
| Lung (H1299) | 7.6 | [6] | ||
| Lung (HCC827) | 5.2 | [6] | ||
| Derivative 5 | A 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15) | Lung (A549) | 0.94 | |
| Derivative 6 | 2-(4-bromophenyl)triazole fused thieno[2,3-d]pyrimidine (10b) | Breast (MCF-7) | 19.4 | [2] |
| Derivative 7 | 2-(anthracen-9-yl)triazole fused thieno[2,3-d]pyrimidine (10e) | Breast (MCF-7) | 14.5 | [2] |
| Derivative 8 | A thieno[2,3-d]pyrimidine derivative (Compound 18) | Breast (MCF-7) | 10.17 | [7] |
| Liver (HepG2) | 24.47 | [7] | ||
| Derivative 9 | A thieno[2,3-d]pyrimidine derivative (Compound 17f) | Colon (HCT-116) | 2.80 | [3] |
| Liver (HepG2) | 4.10 | [3] |
GP: Growth Percent. A value of -31.02% indicates cell killing.
Table 2: Apoptosis Induction by Thieno[2,3-d]pyrimidine Derivatives in MCF-7 Cells
| Compound ID | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Control | - | 0.53 | 0.19 | 0.72 | [7] |
| Compound 18 | 10.17 | 15.96 | 7.39 | 23.35 | [7] |
| Compound 22 | IC50 value | Induced early and late apoptosis | [8] |
Table 3: Cell Cycle Analysis of A549 Cells Treated with a Thieno[2,3-d]pyrimidine Derivative (5d)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 56 | Not specified | Not specified | [6] |
| 5 µM 5d | 58 | Not specified | Not specified | [6] |
| 7.5 µM 5d | 63 | Not specified | Not specified | [6] |
| 10 µM 5d | 67 | Not specified | Not specified | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in the dark to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the test compound for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Apoptosis Assay Workflow.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow.
Putative Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been reported to exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. While the specific pathways affected by this compound require further investigation, the following pathways are common targets for this class of compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[1] Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its autophosphorylation and subsequent downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microtubule Targeting Activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the microtubule targeting activity of a promising class of anticancer compounds: 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines. This document summarizes their biological activity, details the experimental procedures for their synthesis and evaluation, and provides visual representations of the key pathways and workflows.
Introduction to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines are a novel series of compounds designed as microtubule targeting agents.[1][2][3] They have demonstrated potent antiproliferative and microtubule depolymerizing activities. A notable feature of these compounds is their ability to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase, and ultimately leading to apoptosis in cancer cells. Furthermore, certain analogues have shown efficacy in overcoming drug resistance mechanisms that limit the effectiveness of current chemotherapeutics like paclitaxel.[1][3]
Data Presentation: Biological Activity
A series of eleven 4-substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines were synthesized and evaluated for their biological activity. The data below summarizes the antiproliferative and microtubule depolymerization effects of the most potent compounds from this series.
Table 1: Antiproliferative and Microtubule Depolymerization Effects
| Compound | Antiproliferative Activity (IC50, nM) in MDA-MB-435 cells | Microtubule Depolymerization (EC50, nM) |
| 4 | 9.0 | 19 |
| 5 | < 40 | Not specified |
| 6 | 53–125 | Not specified |
| 7 | < 40 | Not specified |
| 8 | 53–125 | Not specified |
| 10 | 53–125 | Not specified |
| 12 | 53–125 | Not specified |
| 13 | 53–125 | Not specified |
IC50: Concentration required to cause 50% inhibition of cell proliferation. EC50: Concentration required to cause 50% microtubule depolymerization.
Compound 4 , the 2-NH2 analogue, emerged as the most potent compound in the series for both its antiproliferative and microtubule depolymerizing effects.[1] Notably, compounds 4 , 5 , and 7 displayed the most potent antiproliferative effects with IC50 values under 40 nM.[1][3] In the NCI-60 cell line panel, compound 4 exhibited an average GI50 of approximately 10 nM in the 40 most sensitive cell lines.[1][3]
Table 2: Inhibition of Tubulin Assembly and Colchicine Binding
| Compound | Inhibition of Tubulin Assembly (IC50, µM) | Inhibition of [3H]colchicine Binding (%) |
| 4 | Not specified | 89–99 |
| 5 | Not specified | 89–99 |
| 7 | Not specified | 89–99 |
| 8 | Not specified | 89–99 |
| 10 | Not specified | 89–99 |
| CA-4 (standard) | Not specified | Not specified |
Compounds 4 , 5 , 7 , 8 , and 10 were found to be potent inhibitors of tubulin assembly, with some being more potent than the standard colchicine site binding agent, Combretastatin A-4 (CA-4).[1] These compounds also demonstrated strong inhibition of [3H]colchicine binding to tubulin, indicating a direct interaction with the colchicine binding site.[1]
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below.
Chemical Synthesis Protocol
The synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines involves a multi-step process, beginning with the Gewald reaction.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Objective: To synthesize the key thiophene intermediate via the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (catalytic amount) to the mixture.
-
Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: General Procedure for the Synthesis of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines
Objective: To synthesize the final target compounds through cyclization and substitution reactions.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide or other appropriate cyclizing agent
-
Substituted anilines
-
Appropriate solvents and reagents for SNAr reactions
Procedure:
-
The thiophene intermediate is cyclized to form the pyrimidine ring. A common method is heating with formamide.
-
The resulting 4-chloro intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with various substituted anilines to generate the final 4-substituted analogues.
-
Purify the final compounds using column chromatography.
-
Characterize the compounds using spectroscopic methods (NMR, Mass Spectrometry).
Biological Evaluation Protocols
Protocol 3: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
Objective: To determine the concentration of the compounds that inhibits cell proliferation by 50% (IC50).
Materials:
-
MDA-MB-435 human cancer cells (or other suitable cell line)
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and dead cells.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air dry the plates and solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds dissolved in DMSO
-
Microplate reader with temperature control (37°C)
Procedure:
-
Prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP on ice.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 for inhibition of tubulin polymerization from the dose-response curves of the polymerization rates.
Protocol 5: Competitive Colchicine Binding Assay
Objective: To determine if the test compounds bind to the colchicine site on tubulin.
Materials:
-
Purified tubulin
-
[3H]colchicine (radiolabeled)
-
Unlabeled colchicine (for competition)
-
Test compounds
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubate purified tubulin with a fixed concentration of [3H]colchicine in the presence of varying concentrations of the test compound.
-
Include control samples with [3H]colchicine alone (total binding) and with an excess of unlabeled colchicine (non-specific binding).
-
After incubation, separate the protein-bound from the free [3H]colchicine (e.g., using filtration through a DEAE-cellulose filter).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of inhibition of [3H]colchicine binding for each concentration of the test compound.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the study of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.
References
Application Notes and Protocols for Developing Novel Anticancer Agents from Thieno[2,3-d]pyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents based on the thieno[2,3-d]pyrimidine scaffold. This heterocyclic core has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a variety of cancer-related protein kinases.
Introduction to Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with the ATP-binding sites of numerous protein kinases.[1] This structural feature has been exploited to design inhibitors for key enzymes in oncogenic signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5][6] The development of these compounds represents a promising strategy for targeted cancer therapy, aiming to overcome the limitations of current treatments, such as side effects and drug resistance.[7]
Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of angiogenesis.[8][9] This document outlines the typical workflow for developing such agents, from initial design and synthesis to comprehensive biological evaluation.
Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and their inhibitory effects on specific protein kinases.
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5b | A549 (Lung) | 17.79 | Erlotinib | 28.48 | [10] |
| 5b | MCF-7 (Breast) | 22.66 | - | - | [10] |
| 7a | HepG2 (Liver) | 9.31 | Erlotinib | - | [11] |
| 7a | PC3 (Prostate) | 16.02 | - | - | [11] |
| 8 | HepG-2 (Liver) | - | - | - | [1] |
| 5 | MCF-7 (Breast) | - | - | - | [1] |
| 17i | MCF-7 (Breast) | - | Sorafenib | - | [2] |
| 17g | MCF-7 (Breast) | - | Sorafenib | - | [2] |
| 17c-i | HCT-116 (Colon) | - | Sorafenib | - | [2] |
| 20b | HCT-116 (Colon) | - | Sorafenib | - | [2] |
| 17c-i | HepG2 (Liver) | - | Sorafenib | - | [2] |
| 20b | HepG2 (Liver) | - | Sorafenib | - | [2] |
| l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | 29.3 | [12] |
| 6j | HCT116 (Colon) | 0.6-1.2 | - | - | [8] |
| 6j | A2780 (Ovarian) | 0.6-1.2 | - | - | [8] |
| 8b | PC3 (Prostate) | 16.35 | Sorafenib | - | [9] |
| 8b | HepG2 (Liver) | 8.24 | Sorafenib | - | [9] |
| 14 | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 | [7] |
| 13 | MCF7 (Breast) | 22.52 | Doxorubicin | 30.40 | [7] |
| 9 | MCF7 (Breast) | 27.83 | Doxorubicin | 30.40 | [7] |
| 12 | MCF7 (Breast) | 29.22 | Doxorubicin | 30.40 | [7] |
| 10b | MCF-7 (Breast) | 19.4 | Doxorubicin | 40.0 | [13] |
| 10e | MCF-7 (Breast) | 14.5 | Doxorubicin | 40.0 | [13] |
| KD-8 | Panc1 (Pancreatic) | ~2.1 (avg) | - | - | [14] |
| KD-8 | SW1990 (Pancreatic) | ~2.1 (avg) | - | - | [14] |
| KD-8 | CT26 (Colon) | ~2.1 (avg) | - | - | [14] |
| 10d | MCF-7 (Breast) | 15.07 | Sorafenib | - | [15] |
| 13 | MCF-7 (Breast) | 2.31 | - | - | [16] |
Table 2: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| 5b | EGFR (wild-type) | 37.19 | - | - | [10] |
| 5b | EGFR (T790M mutant) | 204.10 | - | - | [10] |
| 7a | EGFR (wild-type) | 88.24 | - | - | [11] |
| 7a | EGFR (T790M mutant) | 92.02 | - | - | [11] |
| 8b | VEGFR-2 | 73 | - | - | [9] |
| KD-8 | KRAS G12D | 33 (KD) | - | - | [14] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine-based anticancer agents are provided below.
General Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A common route for the synthesis of the thieno[2,3-d]pyrimidine core involves the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring.[12]
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a stirred solution of an active methylene nitrile (e.g., malononitrile) and a carbonyl compound (e.g., a ketone) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.
-
Add elemental sulfur to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiophene derivative.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
Reflux a mixture of the 2-aminothiophene intermediate with a suitable cyclizing agent in an appropriate solvent. Common cyclizing agents include formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol, diethyl ether) and dry under vacuum to yield the thieno[2,3-d]pyrimidine core structure.
-
Further functionalization at various positions of the core can be achieved through standard organic chemistry transformations to generate a library of derivatives.
Biological Evaluation Protocols
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., EGFR, VEGFR-2).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™ Kinase Assay, ELISA-based methods, or radiometric assays). For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 5: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and the general workflow for their development.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Caption: General experimental workflow for the development of thieno[2,3-d]pyrimidine anticancer agents.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Functionalization of the Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine.[1] Its versatile structure has been extensively functionalized to develop potent inhibitors for a range of biological targets, leading to the discovery of promising candidates for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This document provides detailed application notes on the synthetic functionalization of the thieno[2,3-d]pyrimidine core, protocols for key biological assays, and a summary of structure-activity relationships (SAR) to guide future drug discovery efforts.
Synthetic Strategies for Functionalization
The thieno[2,3-d]pyrimidine scaffold is typically assembled through multi-step synthetic sequences, with the Gewald reaction being a cornerstone for the initial construction of the substituted 2-aminothiophene precursor.[2][3] Subsequent cyclization and further modifications allow for the introduction of diverse substituents at key positions, primarily C2, C4, and the N3 position of the pyrimidine ring, as well as on the thiophene ring.
A general synthetic approach involves the following key steps:
-
Gewald Reaction: Synthesis of a 2-aminothiophene-3-carbonitrile or carboxylate derivative from a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur.[3][4]
-
Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4-one or 4-chloro-thieno[2,3-d]pyrimidine.
-
Functionalization at C4: Nucleophilic substitution of the 4-chloro group with various amines, alcohols, or other nucleophiles to introduce diversity.
-
Functionalization at C2: Modification of substituents at the C2 position, often introduced from the initial building blocks of the Gewald reaction.
General Experimental Workflow for Synthesis
The following diagram illustrates a common workflow for the synthesis and functionalization of the thieno[2,3-d]pyrimidine scaffold.
Key Biological Targets and Structure-Activity Relationships (SAR)
Thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of several important drug targets. The following sections summarize the SAR for some of these key targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The thieno[2,3-d]pyrimidine scaffold has been employed to create potent inhibitors of EGFR, a key target in various cancers.[5] Modifications at the C2 and C4 positions are crucial for achieving high potency against both wild-type and mutant forms of EGFR.[5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5] |
SAR Summary for PI3K Inhibition:
-
A hydroxyl group at the 3-position of the 2-phenyl ring is beneficial for potent PI3K inhibition.
-
The presence of an additional electron-donating group, such as a methoxy group at the 5-position, can further enhance inhibitory activity.
-
Substitutions at the 4-position of the 2-phenyl ring generally lead to a decrease in potency.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development. Thieno[2,3-d]pyrimidine derivatives have shown promise as PI3K inhibitors.[5][6]
Other Kinase Targets
In addition to EGFR and PI3K, the thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for other kinases, including VEGFR-2, FLT3, and FGFR1.[7][8][9] The flexibility of substitution on the core structure allows for the fine-tuning of selectivity and potency against different kinase targets.
The following diagram illustrates the central role of the thieno[2,3-d]pyrimidine scaffold in targeting various signaling pathways implicated in cancer.
Experimental Protocols
Synthesis of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine (Key Intermediate)
This protocol describes a one-pot procedure for synthesizing a key intermediate used in the preparation of various thieno[2,3-d]pyrimidine derivatives.[3]
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Phosphorous oxychloride (POCl₃)
Procedure:
-
To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile in trifluoroacetic acid, add phosphorous oxychloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time specified in the literature (e.g., 4-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 4-chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thieno[2,3-d]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]
The following table presents a selection of IC₅₀ values for representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| IIIa | MCF-7 | 2.01 | [3] |
| IIIa | HepG2 | 2.44 | [3] |
| IIIc | MCF-7 | 1.44 | [3] |
| IIIc | HepG2 | 1.47 | [3] |
| Compound l | MDA-MB-231 | 27.6 | [10] |
| Gefitinib (Control) | MCF-7 | >10 | [3] |
| Gefitinib (Control) | HepG2 | >10 | [3] |
| Paclitaxel (PTX) (Control) | MDA-MB-231 | 29.3 | [4][10] |
These application notes and protocols provide a framework for the rational design, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives for drug discovery. The versatility of this scaffold, coupled with a deeper understanding of its structure-activity relationships, continues to offer exciting opportunities for the development of new therapeutic agents.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gewald Reaction for Thienopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Gewald reaction for the synthesis of thienopyrimidine precursors.
Troubleshooting Guides
A common challenge in the synthesis of thienopyrimidines is the initial Gewald reaction to form the 2-aminothiophene intermediate. Low yields and the formation of byproducts are frequent issues.[1][2] This guide addresses specific problems you may encounter during your experiments.
Common Issues and Solutions in the Gewald Reaction
| Issue | Potential Cause | Recommended Solution | Key Parameters & Quantitative Data |
| Low or No Product Yield | Inefficient initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][3] | - Base Selection: Screen different bases. For less reactive ketones, a stronger base may be needed.[2] - Water Removal: The condensation produces water which can inhibit the reaction. Use a Dean-Stark apparatus or a dehydrating agent.[2] | Bases: Triethylamine, piperidine, morpholine.[2][4] Stoichiometry: Typically 1.0 mmol of each reactant with 1.0 mmol of base.[4] |
| Poor solubility or reactivity of elemental sulfur.[1][2] | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility and reactivity.[1][2] - Temperature: Gentle heating can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1][2] | Solvents: Ethanol, Methanol, DMF.[1] Temperature Range: 40-70°C. A common protocol uses reflux in ethanol.[1][4][5] | |
| Dimerization of the α,β-unsaturated nitrile intermediate (Knoevenagel product) competes with the desired cyclization.[1][6] | Adjusting the temperature or the rate of addition of reagents can help minimize this side reaction.[1] | Monitor reaction progress by TLC to observe the formation of the dimer. | |
| Formation of Impurities & Byproducts | Unreacted starting materials due to incomplete reaction.[2] | Increase reaction time, optimize temperature, or consider a more effective catalyst.[2] | Reaction Time: Typically 1-2.5 hours.[4][5] |
| The α,β-unsaturated nitrile intermediate is present if sulfur addition and cyclization are slow.[2] | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2] | Sulfur: A slight excess (e.g., 1.1 mmol for 1.0 mmol of other reactants) is often used.[4] | |
| Over-oxidation or ring degradation if subsequent steps involve harsh conditions.[7] | For subsequent reactions, carefully control the stoichiometry of oxidizing agents and avoid excessively high temperatures or prolonged reaction times.[7] | N/A for Gewald step, but relevant for downstream processing. | |
| Difficulty in Product Isolation | The product may precipitate out of the reaction mixture upon cooling, but purification can be challenging. | Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from ethanol.[4] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the first step of the Gewald reaction and how can I confirm it is working?
A1: The first step is a Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile.[3][8] You can monitor the formation of this intermediate by running a small-scale reaction of just the carbonyl compound and the nitrile with the base, and analyzing the mixture by Thin Layer Chromatography (TLC) or LC-MS before adding sulfur.[1]
Q2: How does the choice of base impact the Gewald reaction?
A2: The base is a crucial catalyst for the initial Knoevenagel condensation.[2] Commonly used bases are secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine.[2] The strength and type of base can significantly affect the reaction rate and overall yield. It is advisable to screen different bases to find the optimal one for your specific substrates.[1]
Q3: What is the role of temperature in optimizing the reaction?
A3: Temperature influences the rate of both the initial condensation and the subsequent sulfur addition and cyclization.[1] While some Gewald reactions proceed at room temperature, others require heating.[1] A temperature that is too low may lead to a slow reaction, while a temperature that is too high can promote the formation of side products, such as the dimerization of the Knoevenagel intermediate.[1][6] Screening a range of temperatures (e.g., room temperature, 45°C, 70°C) is recommended to find the optimal condition.[1]
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved yields and significantly shorter reaction times, especially for more challenging substrates.[2][3]
Q5: My starting ketone is sterically hindered. What can I do to improve the yield?
A5: For sterically hindered ketones, a two-step procedure may be more effective. First, perform the Knoevenagel condensation to form and isolate the α,β-unsaturated nitrile. Then, in a separate step, react the purified intermediate with elemental sulfur and a base to form the 2-aminothiophene.[2]
Experimental Protocols
The synthesis of thienopyrimidines typically involves a two-step process: the Gewald reaction to create a 2-aminothiophene, followed by cyclization to form the pyrimidine ring.[4][9]
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction [4]
This protocol describes a representative synthesis of a 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
The resulting 2-aminothiophene-3-carbonitrile can be cyclized using various reagents to form the thienopyrimidine scaffold.[4][5] A common method involves heating with formamide.[5]
Visualizations
To aid in understanding the experimental process, a logical workflow for troubleshooting the Gewald reaction is presented below.
Caption: Troubleshooting workflow for optimizing the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. Gewald_reaction [chemeurope.com]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of reactants, such as methyl 2-amino-5-methylthiophene-3-carboxylate and formamide, through appropriate analytical techniques (e.g., NMR, melting point). |
| Suboptimal reaction temperature | Optimize the reaction temperature. While refluxing is common, the ideal temperature can vary based on the solvent and specific reagents used. Consider a temperature gradient study to find the optimal condition. |
| Incorrect reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired product due to incomplete reaction or degradation. |
| Inefficient catalyst or lack thereof | While many syntheses proceed without a catalyst, consider the use of an acid or base catalyst to improve reaction rates and yields, depending on the specific synthetic route. For related thieno[2,3-d]pyrimidine syntheses, catalysts like FeCl₃-SiO₂ have been shown to enhance yields.[1][2] |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can interfere with the reaction. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side reactions due to high temperature | Lowering the reaction temperature might reduce the formation of undesired byproducts. |
| Decomposition of starting materials or product | Extended reaction times can lead to decomposition. Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| Presence of oxygen | For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is highly soluble in the recrystallization solvent | Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide the ideal solubility characteristics for effective purification. |
| Formation of an oil instead of a crystalline solid | Try trituration with a non-polar solvent to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective. |
| Co-precipitation of impurities | If recrystallization is ineffective, column chromatography may be necessary to separate the product from persistent impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the specific synthetic protocol and reaction scale. Reported yields for analogous thieno[2,3-d]pyrimidine derivatives can range from 46% to 86%.[3] A well-optimized synthesis of this compound should aim for the higher end of this range.
Q2: What is the most common method for synthesizing the thieno[2,3-d]pyrimidine core?
A2: A prevalent method involves the cyclization of a 2-aminothiophene derivative with a one-carbon source, such as formamide or formamidine.[4] Another common route is the construction of the pyrimidine ring onto a pre-existing thiophene ring.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: The critical parameters to control are reaction temperature, reaction time, purity of starting materials and solvents, and the stoichiometry of the reactants.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-amino-5-methylthiophene-3-carboxylate and Formamide
This protocol is a generalized procedure based on common synthetic routes for thieno[2,3-d]pyrimidines.
Materials:
-
Methyl 2-amino-5-methylthiophene-3-carboxylate
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of methyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent) and formamide (10-15 equivalents) is heated at reflux (typically 180-200°C) for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then dried.
-
The dried solid is purified by recrystallization from ethanol to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Purification of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue that can be addressed by optimizing several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at room temperature, you will lose a substantial amount in the mother liquor. Experiment with different solvent systems, including mixed solvents like ethanol/water, to find the optimal balance.[1]
-
Solvent Volume: Using an excessive volume of solvent will result in a lower yield as more of your compound will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[1] Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Premature Crystallization: If the product crystallizes too quickly upon addition of a hot solvent, it may be due to the solvent not being hot enough or the glassware being cold. Ensure the solvent is at its boiling point and pre-heat the filtration funnel to prevent premature crystallization.
-
Issue 2: Product Fails to Crystallize
-
Question: My compound has oiled out or remains in solution after attempting recrystallization. What should I do?
-
Answer: Failure to crystallize can be due to several reasons:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures. If the compound "oils out," it indicates that the melting point of the solute is lower than the boiling point of the solvent. In such cases, a lower-boiling point solvent or a different solvent system should be used.[1]
-
High Impurity Level: A high concentration of impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography to remove a significant portion of the impurities before proceeding with recrystallization.
-
Issue 3: Impurities Co-elute with the Product during Column Chromatography
-
Question: I am unable to separate my desired product from a persistent impurity using silica gel column chromatography. How can I improve the separation?
-
Answer: Co-elution is a frequent challenge in chromatography. Here are some strategies to improve separation:
-
Solvent System Optimization: The choice of eluent is critical. If your compounds are co-eluting, the polarity of the solvent system may not be optimal. Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). For heterocyclic compounds containing nitrogen, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution, where the polarity of the solvent is gradually increased during the run, can help to resolve closely eluting compounds.
-
Column Parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution. However, this may lead to longer run times and higher backpressure.
-
Alternative Stationary Phases: If separation on silica gel is not effective, consider using a different stationary phase. Alumina can be a good alternative for some compounds. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) might be more suitable.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most commonly reported purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[1][2][3][4] Recrystallization is often used as a final purification step to obtain highly pure crystalline material, with common solvents being ethanol, chloroform, and mixtures like ethanol/water.[1][3] Column chromatography is employed to separate the target compound from reaction byproducts and unreacted starting materials.[2][5]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should have a steep solubility curve for your compound, meaning it dissolves the compound well when hot and poorly when cold.[6] The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. Small-scale solubility tests with various solvents are recommended to identify the most suitable one.
Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A3: Thienopyrimidine derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine or ammonia. Alternatively, using a less acidic stationary phase like neutral alumina might be a viable option.
Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A4: Common impurities often include unreacted starting materials, such as the corresponding 2-aminothiophene precursor, and byproducts from side reactions.[4][6] The specific impurities will depend on the synthetic route employed. For instance, in multi-step syntheses, intermediates from previous steps may be carried over.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired product and whether they are pure. Fractions containing the pure compound can then be combined for solvent evaporation.
Data Presentation
The following tables summarize the yields and melting points of various this compound derivatives as reported in the literature, along with the purification methods used.
| Compound | Synthesis Yield | Purification Method(s) | Melting Point (°C) | Reference |
| 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | 75% | Filtration, washing with ethanol, recrystallization from chloroform | >300 | [3][7] |
| 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo[2][6]thieno[2,3-d]pyrimidine-2,4-dione | 60% | Recrystallization from ethanol/water | 236-238 | [1] |
| 3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene | 64% | Recrystallization from ethanol | 191-193 | [1] |
| 4-Chloro-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one | Not specified | Column chromatography on SiO2 | 126–128 | [2] |
| 5-Hydroxy-4-methoxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one | Not specified | Column chromatography on SiO2 | 128–130 | [2] |
| 4-(Dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one | Not specified | Column chromatography on SiO2 | 133–135 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. It is advisable to add the solvent in small portions.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Preparation of the Column: Secure a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent or the initial eluent of your solvent system.
-
Packing the Column: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the composition of the eluting solvent using TLC to identify the fractions containing the pure product.
-
Isolation of the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
overcoming solubility issues with thieno[2,3-d]pyrimidine compounds in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with thieno[2,3-d]pyrimidine compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my thieno[2,3-d]pyrimidine compounds have poor aqueous solubility?
A1: Thieno[2,3-d]pyrimidine scaffolds are inherently heterocyclic and often aromatic in nature, which can lead to low aqueous solubility. Many derivatives within this class are lipophilic, contributing to poor solubility in aqueous buffers commonly used in biological assays. This low solubility can hinder absorption in preclinical studies and complicate in vitro assay results.[1]
Q2: What is the first step I should take when I encounter solubility issues?
A2: The initial and most common step is to prepare a stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO).[1] Subsequently, this stock solution is diluted into your aqueous assay buffer. However, it's crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells or interfere with assay components.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It indicates that the aqueous buffer cannot maintain the compound in solution at the desired concentration. You can address this by:
-
Lowering the final compound concentration: Determine the highest concentration that remains in solution.
-
Optimizing the DMSO concentration: While keeping the final DMSO concentration low (typically <1%), a slight increase might improve solubility.
-
Employing solubility enhancement techniques: If the above are not feasible, you will need to explore more advanced formulation strategies as detailed in the troubleshooting guide below.
Q4: Can I use pH modification to improve the solubility of my thieno[2,3-d]pyrimidine compound?
A4: Yes, if your compound has ionizable functional groups (acidic or basic), altering the pH of your buffer can significantly impact its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[1] It is essential to ensure the chosen pH is compatible with your assay system.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[1] Besides DMSO, other commonly used co-solvents in preclinical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice and concentration of the co-solvent need to be carefully optimized for both solubility and compatibility with the biological assay.
Troubleshooting Guide
This guide provides systematic approaches to address solubility issues with thieno[2,3-d]pyrimidine compounds.
Problem 1: Compound is insoluble in 100% DMSO.
-
Cause: The compound may be highly crystalline or have very strong intermolecular interactions.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to facilitate dissolution.
-
If warming is ineffective, try alternative organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify the compatibility of these solvents with your assay.
-
Problem 2: Compound precipitates out of solution during the assay.
-
Cause: The compound's concentration exceeds its solubility limit in the final assay buffer, potentially due to interactions with assay components or temperature fluctuations.
-
Solution:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit under your specific assay conditions (see Experimental Protocols).
-
Use Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain compound solubility.[1]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[2]
-
Problem 3: Inconsistent assay results are suspected to be due to poor solubility.
-
Cause: Undissolved compound particles can lead to variability in the effective concentration, resulting in poor reproducibility of experimental data.
-
Solution:
-
Particle Size Reduction: For in vivo studies or certain in vitro assays, reducing the particle size of the compound can enhance its dissolution rate and bioavailability.[1] This can be achieved through techniques like micronization or the formation of nanosuspensions.[5][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[1] These formulations can improve solubility and absorption.
-
Data Presentation: Solubility of Thieno[2,3-d]pyrimidine Analogs
Due to the proprietary nature of drug discovery data, comprehensive public databases on the solubility of specific thieno[2,3-d]pyrimidine derivatives are scarce. The following table provides illustrative data for closely related thieno[2,3-b]pyridines to demonstrate how to structure such information. Researchers are encouraged to generate and record their own data in a similar format.
| Compound ID | Structure/Modification | Solvent System | Solubility (µg/mL) | Method |
| Thieno[2,3-b]pyridine-A | Core Scaffold | Aqueous Buffer (pH 7.4) | 1.2[2] | Thermodynamic |
| Thieno[2,3-b]pyridine-B | Morpholine Moiety Addition | Aqueous Buffer (pH 7.4) | 1300[2] | Thermodynamic |
| Your Compound 1 | Specify Modification | e.g., 1% DMSO in PBS | Record Your Data | e.g., Kinetic |
| Your Compound 2 | Specify Modification | e.g., 5% PEG400 in Water | Record Your Data | e.g., Kinetic |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This method provides a rapid assessment of the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
Thieno[2,3-d]pyrimidine compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of the thieno[2,3-d]pyrimidine compound in 100% DMSO.
-
In the 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to multiple wells of the microplate.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a consistent final DMSO concentration (in this example, 1%).
-
Mix the contents of the wells thoroughly using a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity (optical density at a wavelength such as 620 nm) or light scattering (nephelometry) of each well.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer blank.
Protocol 2: Preparation of a Nanosuspension by Nanoprecipitation
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate and bioavailability of a poorly soluble compound.
Materials:
-
Thieno[2,3-d]pyrimidine compound
-
DMSO
-
Stabilizer solution (e.g., 0.5% w/v Polyvinyl alcohol (PVA) or Pluronic® F127 in water)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve the thieno[2,3-d]pyrimidine compound in DMSO to create the organic phase. The concentration will depend on the compound's solubility in DMSO.
-
Prepare the aqueous phase by dissolving the stabilizer in water.
-
With gentle stirring, add the organic phase dropwise into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for solvent evaporation and particle stabilization.
-
Centrifuge the resulting nanosuspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in the desired aqueous buffer for your assay.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using appropriate instrumentation.
Visualizations
Caption: Workflow for determining the kinetic solubility of a thieno[2,3-d]pyrimidine compound.
Caption: Decision tree for troubleshooting thieno[2,3-d]pyrimidine solubility issues.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Unexpected Side Products in Thienopyrimidine Synthesis
Welcome to the Technical Support Center for thienopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues encountered during the synthesis of thienopyrimidine derivatives. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing your synthetic routes and isolating pure compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thienopyrimidines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Thienopyrimidine Product
Question: I am following a standard protocol for thienopyrimidine synthesis, but I am getting a very low yield, or the reaction does not seem to be proceeding. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in thienopyrimidine synthesis can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the stability of intermediates. Here’s a breakdown of potential causes and solutions:
-
Poor Quality of Starting Materials:
-
2-Aminothiophene Precursor: The 2-aminothiophene intermediate, often synthesized via the Gewald reaction, can be unstable. Ensure it is used fresh or has been stored properly under an inert atmosphere and protected from light.
-
Reagents: Verify the purity of reagents such as formamide, isothiocyanates, or urea. Degradation of these reagents can inhibit the cyclization step.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many cyclization reactions to form the pyrimidine ring require high temperatures. Ensure your reaction is reaching and maintaining the specified temperature. For instance, cyclization with formamide often requires refluxing at high temperatures (150-180 °C).
-
Reaction Time: Some reactions may require extended periods to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. Ensure you are using a dry, high-boiling point solvent if the reaction requires it. For example, Thorpe-Ziegler cyclizations often employ aprotic polar solvents like THF.
-
-
Inefficient Intermediate Formation:
-
In multi-step syntheses, such as those involving the formation of a thiourea intermediate from a 2-aminothiophene and an isothiocyanate, the intermediate may not be forming efficiently. It is advisable to isolate and characterize the intermediate to ensure it has formed in good yield and purity before proceeding to the cyclization step.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of a Complex Mixture of Side Products
Question: My reaction is producing multiple spots on TLC, and the crude NMR looks very complex. What are the common side products in thienopyrimidine synthesis and how can I minimize them?
Answer:
The formation of multiple side products is a common challenge. The nature of these byproducts often depends on the specific synthetic route employed.
-
Gewald Reaction (for 2-aminothiophene precursor):
-
Side Product: Dimerization of the α,β-unsaturated nitrile intermediate.
-
Cause: This can occur as a competing reaction, especially if the subsequent cyclization with sulfur is slow.
-
Solution: Optimize the reaction conditions to favor the Gewald reaction, such as adjusting the base and temperature. Using microwave irradiation has been shown to improve yields and reduce reaction times, potentially minimizing side reactions.
-
-
Thorpe-Ziegler Cyclization:
-
Side Product: Polymeric materials.
-
Cause: Intermolecular condensation reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction.
-
-
Cyclization with Formamide/Formic Acid:
-
Side Product: Hydrolysis of the nitrile or ester group on the thiophene ring to the corresponding carboxylic acid or amide.
-
Cause: Presence of water and acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents. If hydrolysis is unavoidable, the resulting carboxylic acid may need to be separated during purification.
-
-
Formation of Regioisomers:
-
Cause: If the starting materials are unsymmetrical, different regioisomers of the thienopyrimidine core can be formed.
-
Solution: Careful selection of starting materials and reaction conditions can favor the formation of one isomer. If a mixture is formed, separation by column chromatography or recrystallization is necessary.
-
General Strategies to Minimize Side Products:
-
Control of Stoichiometry: Ensure precise stoichiometry of reactants.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stepwise Approach: Instead of a one-pot synthesis, a stepwise approach with isolation and purification of intermediates can often provide a cleaner final product.
Caption: Common side products and their mitigation strategies.
Issue 3: Difficulty in Purifying the Final Thienopyrimidine Product
Question: I have synthesized my target thienopyrimidine, but I am struggling to purify it. What are the recommended purification techniques?
Answer:
Purification of thienopyrimidine derivatives can be challenging due to their often-poor solubility and the presence of closely related impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.
-
Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the product crashes out too quickly, it may trap impurities.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
Experimental Protocol: General Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent.
-
Loading: Carefully load the dried slurry of the crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Quantitative Data Summary
The yield and purity of thienopyrimidine synthesis are highly dependent on the chosen synthetic route and reaction conditions. The following tables provide a summary of representative data from the literature.
Table 1: Comparison of Yields for Different Thienopyrimidine Synthesis Methods
| Synthetic Method | Starting Materials | Product Type | Reported Yield (%) | Reference |
| Gewald Reaction & Formamide Cyclization | Ketone, Cyanoacetate, Sulfur, Formamide | 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one | 76 - 97 | |
| Thorpe-Ziegler Cyclization | Dinitrile Precursor | Fused thienopyrimidin-4-one | ~71 | |
| (Thio)urea Cyclization | 2-Aminothiophene, (Thio)urea | 2-thioxo-thienopyrimidin-4-one or dione | 72 - 91 | |
| Isothiocyanate Cyclization | 2-Aminothiophene, Isothiocyanate | 3-substituted-2-thioxo-thienopyrimidin-4-one | 70 - 75 |
Table 2: Impact of Reaction Conditions on Product Yield
| Reaction | Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| Formamide Cyclization | Temperature | Reflux at 150 °C | 56 | Reflux at 180 °C | >75 | |
| Isothiocyanate Condensation | Method | Conventional Heating | Lower | Microwave Irradiation | Higher | |
| Thorpe-Ziegler | Concentration | Standard | Lower | High Dilution | Higher | N/A |
Experimental Protocols
Protocol 1: Synthesis of a 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one via Gewald Reaction and Formamide Cyclization
-
Step 1: Gewald Reaction to form 2-aminothiophene-3-carbonitrile:
-
To a mixture of the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the mixture at reflux for the appropriate time (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated 2-aminothiophene product by filtration. Wash with cold ethanol.
-
-
Step 2: Cyclization with Formamide:
-
Suspend the dried 2-aminothiophene-3-carbonitrile in an excess of formamide.
-
Heat the mixture to reflux (typically 160-180 °C) for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated thienopyrimidine product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Mandatory Visualizations
Caption: General workflow for thienopyrimidine synthesis.
Caption: Purification strategies for thienopyrimidine products.
Technical Support Center: Enhancing the Stability of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one to ensure its stability and achieve reliable results in in vitro studies. The following information addresses common challenges, particularly those related to the compound's limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in common organic solvents.[1] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2][3]
Q2: How should I store the stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[2] The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Q3: Why does my compound precipitate when I add it to my cell culture medium?
A3: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like many thienopyrimidine derivatives when they are transferred from an organic solvent stock to an aqueous medium.[2] This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous environment. Factors contributing to this include rapid dilution, the final concentration, temperature, and pH.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[4][5] Higher concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[6][7][8][9] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treatment groups) in your experiments.
Q5: Are there any known chemical instabilities of this compound in aqueous solutions?
A5: While specific degradation pathways like hydrolysis or oxidation have not been extensively reported for this particular compound in the provided search results, the primary stability concern in aqueous solutions for thienopyrimidines is physical instability due to poor solubility.[10][11][12] Some pyrimidine derivatives are known to be photostable, but it is still a good practice to protect solutions from light.[13]
Troubleshooting Guides
Issue 1: Immediate and Heavy Precipitation Upon Addition to Media
Cause: This is typically due to the compound's low aqueous solubility and "shock" from rapid dilution of the concentrated DMSO stock in the aqueous culture medium.[2]
Solutions:
| Recommended Action | Explanation |
| Perform Serial Dilutions | Instead of adding the concentrated stock directly, create one or more intermediate dilutions in a small volume of pre-warmed (37°C) serum-free medium or Phosphate-Buffered Saline (PBS).[2][4] |
| Slow, Agitated Addition | Add the compound solution (either the stock or an intermediate dilution) drop-wise into the vortex of the culture medium while gently swirling or vortexing. This promotes rapid and even dispersal.[2][4] |
| Use Pre-Warmed Media | Always use cell culture media that has been pre-warmed to 37°C, as this can improve the solubility of the compound.[2][14] |
| Optimize Final Concentration | If precipitation persists, consider lowering the final working concentration of the compound to stay within its aqueous solubility limit. |
Issue 2: Precipitate Forms After Incubation (Hours or Days)
Cause: The compound may be slowly coming out of solution over time, a phenomenon that can be influenced by temperature fluctuations, changes in media pH due to cellular metabolism, or interactions with media components.
Solutions:
| Recommended Action | Explanation |
| Prepare Fresh Working Solutions | Do not store aqueous working solutions of the compound. Prepare them fresh from the frozen DMSO stock just before each experiment.[2] |
| Monitor Media pH | In long-term experiments or with high cell densities, cellular metabolism can alter the pH of the medium, potentially affecting compound solubility. More frequent media changes may be necessary. |
| Consider Formulation Strategies | For particularly challenging compounds, advanced formulation strategies such as the use of solubilizing agents like cyclodextrins may be explored to enhance aqueous solubility.[10][15][16] |
Quantitative Data Summary
The following table summarizes recommended DMSO concentrations for cell culture experiments and their potential effects on cell viability.
| Final DMSO Concentration | General Effect on Cell Viability | Recommendation |
| < 0.1% | Generally considered safe with minimal to no cytotoxicity for most cell lines.[6][9] | Ideal for most applications. |
| 0.1% - 0.5% | May cause a slight reduction in viability in some sensitive cell lines, but often not cytotoxic (defined as >30% reduction in viability).[5][6] | Acceptable for many experiments; always include a vehicle control. |
| > 0.5% | Increased risk of cytotoxicity and can significantly impact cellular functions.[7][9] | Avoid if possible; may require justification and rigorous controls if used. |
| ≥ 5% | Generally considered cytotoxic to most cell lines.[6] | Not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol details the recommended serial dilution method to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Aliquot and store at -20°C.
-
Thaw and Pre-warm: Thaw a single aliquot of the DMSO stock solution. Pre-warm the required volume of serum-free cell culture medium (or PBS) and complete medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the compound. For example, to achieve a final concentration of 10 µM from a 10 mM stock in 10 mL of media, first add 1 µL of the 10 mM stock to 99 µL of pre-warmed serum-free medium to make a 100 µM intermediate solution. Gently vortex to mix.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration. Add this final dilution to your cells.
Caption: Workflow for preparing working solutions to prevent precipitation.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare working solutions of the compound at various concentrations using the serial dilution method described above. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well to achieve a final concentration of 0.45 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide, 16% SDS, 2% acetic acid in water, pH 4.7) to each well.[17][18]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for a standard MTT cell viability assay.
Protocol 3: In Vitro Kinase Assay
This is a general protocol for assessing the inhibitory activity of this compound against a target kinase. Specific conditions (e.g., enzyme and substrate concentrations, buffer composition) should be optimized for each kinase.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Enzyme: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a peptide or protein) at the desired concentration.
-
ATP: Prepare an ATP solution. For IC₅₀ determination, it is often recommended to use an ATP concentration equal to its Km for the specific kinase.[19]
-
Inhibitor: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
-
Reaction Setup: In a microplate, add the kinase, substrate, and inhibitor (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time.
-
Terminate Reaction: Stop the reaction using an appropriate method (e.g., adding EDTA, boiling, or adding a stop reagent).
-
Detection: Quantify the kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).[20] For example, in a luminescence-based assay, the amount of ADP produced is quantified.[21]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Thienopyrimidine Derivatives | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 15. catsci.com [catsci.com]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation [mdpi.com]
Technical Support Center: Kinase Assays Using 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives in kinase assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your kinase inhibition assays in a question-and-answer format.
Problem 1: Low or No Kinase Activity Observed
-
Question: I am not observing a significant signal in my kinase assay. What could be the issue?
-
Answer: Several factors can contribute to low or absent kinase activity. A systematic troubleshooting approach is recommended:
-
Enzyme Inactivity: Ensure the kinase enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1] It's crucial to qualify each new lot of the enzyme as specific activity can vary between batches.
-
Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme activity. Verify that all components, such as HEPES, MgCl₂, and DTT, are at the correct concentrations and that the pH is appropriate for the specific kinase.[1]
-
Substrate Issues: Confirm the integrity, purity, and concentration of the substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.[1]
-
ATP Degradation: ATP solutions can degrade over time. It is advisable to use a fresh stock of ATP for your experiments to ensure its concentration is accurate.[1]
-
Problem 2: High Background Signal
-
Question: My assay is showing a high background signal, which is interfering with my results. What are the common causes and solutions?
-
Answer: High background can obscure your results and is a common issue in kinase assays. Consider the following possibilities:
-
Assay Plate Issues: Some opaque plates, particularly white plates used for luminescence assays, can have inherent phosphorescence. It is recommended to test different plates or pre-read the plate before adding reagents.[1]
-
Contaminated Reagents: Buffer components or the substrate itself might be contaminated with ATP or other substances that interfere with the detection system.[1][2]
-
Compound Interference: The this compound derivative itself may interfere with the detection reagents (e.g., luciferase in luminescence-based assays).[2][3] To test for this, run a control with the compound and detection reagent in the absence of the kinase reaction components.[1][2]
-
High ATP Concentration: Using an ATP concentration significantly above the Michaelis constant (Km) of the kinase can lead to a high background signal in assays that measure ADP formation or ATP depletion.[2]
-
Problem 3: Poor Reproducibility of IC50 Values
-
Question: The IC50 values for my this compound inhibitor vary significantly between experiments. What are the potential causes?
-
Answer: Poor reproducibility of IC50 values is a frequent challenge and can stem from several factors throughout the experimental workflow:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity of the kinase preparation is critical; contaminating kinases can lead to false activity detection. Use a highly pure kinase preparation (ideally >98%).[3]
-
ATP Concentration: Since many thieno[2,3-d]pyrimidine derivatives are ATP-competitive inhibitors, variations in the ATP concentration will directly impact the IC50 value.[4][5] It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.[1][6]
-
-
Assay Conditions:
-
Incubation Times: The duration of the kinase reaction is critical. If the reaction proceeds for too long (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.
-
-
Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can lead to large variations in the final results.
-
Problem 4: Compound Inactivity or Poor Potency
-
Question: My this compound derivative is showing no activity or is much less potent than expected. What should I check?
-
Answer: A lack of activity can be due to issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Solubility:
-
Source and Purity: Ensure the compound is from a reputable source and its purity has been verified.[7]
-
Storage: Verify that the compound has been stored correctly to prevent degradation.[7]
-
Solubility: Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[7] If the compound precipitates in the assay buffer, its effective concentration will be much lower than intended. Visually inspect for precipitation.[7]
-
-
Experimental Protocol:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low enough to be tolerated by the assay system (typically <0.5%).[7]
-
-
Target and Pathway-Related Issues:
-
Frequently Asked Questions (FAQs)
-
Q1: What type of kinase inhibitor is this compound likely to be?
-
A1: Thieno[2,3-d]pyrimidine derivatives are often designed as ATP-competitive inhibitors due to the scaffold's ability to interact with the hinge region of the kinase ATP-binding site.[4] However, the exact mechanism should be determined experimentally.
-
-
Q2: How does the ATP concentration in the assay affect the measured IC50 value?
-
Q3: What are the essential controls to include in my kinase assay?
-
A3: Incorporating the right controls is fundamental for reliable data. Key controls include:
-
No Enzyme Control: Contains all assay components except for the kinase, to identify any compound interference with the detection system.[2]
-
No Substrate Control: Helps to identify any kinase autophosphorylation.[2]
-
Positive Control (No Inhibitor): Represents 100% kinase activity.[2]
-
Negative Control (Known Inhibitor): Validates assay performance and confirms that the assay can detect inhibition.[2]
-
-
-
Q4: My compound appears to be a non-specific inhibitor. How can I test for compound aggregation?
-
A4: Compound aggregation can lead to non-specific inhibition.[2] A key characteristic of aggregation-based inhibition is its sensitivity to detergents. Repeat your kinase assay with the inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100.[2] A significant reduction in inhibition in the presence of the detergent suggests aggregation.[2]
-
-
Q5: Why do my in vitro and cell-based assay results differ significantly?
-
A5: Discrepancies between biochemical and cellular assays are common.[8] This can be due to several factors, including:
-
High Cellular ATP Concentrations: Cellular ATP levels (in the millimolar range) are much higher than those typically used in in vitro assays, which can outcompete ATP-competitive inhibitors.
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Off-Target Effects: The compound may have off-target effects in the complex cellular environment.[9]
-
-
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound derivative
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.[10]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.[11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimal density and allow them to adhere overnight.[11]
-
Compound Incubation: Treat the cells with various concentrations of the this compound derivative and incubate for 48 to 72 hours.[11]
-
MTT Reagent Addition: Add MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[11]
-
Solubilization: After an incubation period, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a plate reader. The absorbance is proportional to the number of viable cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity of various thieno[2,3-d]pyrimidine derivatives against different kinases, as reported in the literature. This data can serve as a reference for expected potency and selectivity.
Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms [11]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d] pyrimidine derivatives as anti-PI3K agents. The inhibitory activity was assessed at a concentration of 10 µM.[11][13]
Table 2: IC50 Values of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against ROCK Kinases [14]
| Compound | IC50 ROCK I (µM) | IC50 ROCK II (µM) |
| 8k | 0.004 | 0.001 |
Compound 8k is 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.[14]
Table 3: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative against c-Met Kinase [15]
| Compound | IC50 c-Met (nM) |
| 6b | 35.7 |
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.[11]
Experimental Workflow
Caption: A general experimental workflow for a kinase inhibition assay.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Thieno[2,3-d]pyrimidine-Based Inhibitors
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering resistance to thieno[2,3-d]pyrimidine-based inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our thieno[2,3-d]pyrimidine-based EGFR inhibitor, is now showing reduced sensitivity. What are the likely causes?
A1: Acquired resistance to ATP-competitive inhibitors like those based on the thieno[2,3-d]pyrimidine scaffold is a common event in cancer therapy research. The primary causes can be broadly categorized into two groups:
-
On-Target Alterations: These are changes to the drug's direct target, the EGFR protein itself. The most prevalent mechanism is the acquisition of a secondary mutation in the EGFR kinase domain. The T790M "gatekeeper" mutation is responsible for approximately 50-60% of resistance cases to first-generation EGFR inhibitors.[1][2][3] This mutation increases the receptor's affinity for ATP, making it more difficult for the inhibitor to bind competitively.[2][4] Other, less common, secondary mutations include D761Y, L747S, and T854A.[2][5]
-
Off-Target Mechanisms (Bypass Pathways): The cell activates alternative signaling pathways to bypass its dependency on EGFR signaling. A frequent off-target mechanism is the amplification of the MET proto-oncogene.[1][3] MET amplification can lead to the activation of ERBB3, which in turn reactivates the critical PI3K/AKT survival pathway, rendering the inhibition of EGFR ineffective.[5][6][7] Other bypass pathways include amplification of HER2, mutations in BRAF or KRAS, and histological transformation of the cancer cells.[3][8][9]
Q2: How can I experimentally determine the specific cause of resistance in my cell line?
A2: A systematic approach is necessary to pinpoint the resistance mechanism. We recommend the following experimental workflow:
-
Confirm Resistance: Quantify the change in drug sensitivity by performing a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) in your resistant line compared to the parental, sensitive line. A significant fold-change in the IC50 value confirms resistance.
-
Check for On-Target Mutations: Sequence the EGFR kinase domain (exons 18-21) of the resistant cells using Sanger sequencing or Next-Generation Sequencing (NGS) to identify secondary mutations like T790M.
-
Investigate Bypass Pathways: Use Western blotting to probe for the activation of key bypass pathway proteins. Specifically, check for increased phosphorylation of MET (p-MET) and total MET levels. You can also assess the phosphorylation status of downstream effectors like AKT (p-AKT) and ERK (p-ERK) to see if these pathways are reactivated in the presence of the inhibitor.
Troubleshooting Guide & Experimental Protocols
Problem: Decreased Inhibitor Efficacy Observed
This workflow provides a step-by-step guide to diagnose the underlying resistance mechanism.
Data Presentation: Inhibitor Sensitivity
The following table summarizes typical IC50 values for different generations of EGFR inhibitors against wild-type (WT) and common mutant forms of EGFR. Thieno[2,3-d]pyrimidine-based inhibitors often fall into the category of 1st or 3rd generation TKIs, depending on their specific design and mechanism of action (reversible vs. irreversible).[10][11][12]
| Inhibitor Class | Target EGFR Genotype | Typical IC50 Range (nM) | Rationale for Response/Resistance |
| 1st Gen (e.g., Gefitinib) | EGFR (WT) | 100 - 2000 | Lower affinity for wild-type EGFR. |
| EGFR (L858R) | 2 - 25 | Highly sensitive due to activating mutation. | |
| EGFR (L858R/T790M) | >5000 | T790M mutation increases ATP affinity, outcompeting the reversible inhibitor.[4] | |
| 3rd Gen (e.g., Osimertinib) | EGFR (WT) | 50 - 500 | Designed to have less activity against WT to reduce toxicity.[13] |
| EGFR (L858R) | 10 - 50 | Potent activity against activating mutations. | |
| EGFR (L858R/T790M) | 1 - 20 | Covalently binds to Cys797, overcoming T790M-mediated resistance.[13][14] |
Note: IC50 values are approximate and can vary significantly based on the specific compound, cell line, and assay conditions. Data compiled from multiple sources.[13][14][15][16]
Key Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
This protocol quantifies the effect of the inhibitor on cell metabolic activity, which serves as a proxy for viability.[17]
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of your thieno[2,3-d]pyrimidine inhibitor in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control for each concentration. Use non-linear regression software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.[19]
Western Blot for Protein Phosphorylation
This protocol allows for the detection of activated signaling proteins.
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Serum-starve them overnight to reduce basal signaling.[20] Treat with your inhibitor for a specified time (e.g., 2 hours), followed by stimulation with EGF (e.g., 100 ng/mL for 15 min) where appropriate.[20] Immediately place plates on ice, wash with cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[20][21]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Avoid using milk for phospho-protein detection as it contains phosphoproteins that can increase background).[22] Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-EGFR, anti-p-MET) overnight at 4°C.[20][23]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washes, apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[20]
-
Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and reprobe with an antibody for the total protein (e.g., total EGFR) and/or a loading control like β-Actin.[20][21]
Visualizing Resistance Mechanisms
On-Target vs. Off-Target Resistance
Resistance to EGFR inhibitors can arise from direct changes to the receptor (on-target) or by the activation of parallel signaling cascades that make the cell no longer dependent on EGFR (off-target).
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis process. The synthesis often involves the construction of the pyrimidine ring from aminothiophene derivatives.[1]
-
Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.
-
Byproducts: Side reactions during synthesis can generate structurally related compounds.
-
Degradation products: The thienopyrimidine core can be susceptible to oxidation, particularly at the thiophene ring, and hydrolysis. Studies on related thienopyridine compounds have shown that N-hydroxylation and halogenation of the thiophene moiety can occur as degradation pathways.[2]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of non-volatile impurities. A reverse-phase HPLC method with UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Contamination in the injection system or column.- Carryover from a previous injection. | - Flush the injector and column with a strong solvent.- Inject a blank solvent run to check for carryover. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump and detector.- Prepare fresh mobile phase.- Replace the detector lamp if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis.- Replace the column if performance deteriorates. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of the Sample | - Inappropriate solvent.- Insufficient sonication or vortexing. | - Test different solvents or solvent mixtures for optimal solubility.- Increase sonication or vortexing time. |
| Sample Degradation During Preparation | - Exposure to light, heat, or incompatible solvents. | - Protect the sample from light.- Prepare samples in an ice bath if the compound is thermally labile.- Ensure the chosen solvent does not react with the analyte. |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol is a general starting point and may require optimization for specific impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0 15 10 85 15 85 15.1 15 | 20 | 15 |
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 344 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile or semi-volatile impurities.
-
GC System: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5970N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Cool-on-column injection.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5.5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). If derivatization is needed to increase volatility, common reagents like BSTFA can be used.
NMR Spectroscopy for Structural Elucidation
NMR is crucial for identifying the structure of unknown impurities.
-
Spectrometer: Bruker 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra for initial structural information.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.5-0.7 mL of the deuterated solvent.
Data Presentation
Table 1: HPLC Method Performance for a Related Thienopyrimidine Compound
| Parameter | Result |
| Purity of Compound T124 | 96.5% |
| Purity of Compound T126 | 100% |
| Purity of Compound T128 | 100% |
| (Data adapted from a study on 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4(3H)-one derivatives)[5] |
Visualizations
Caption: Analytical workflow for impurity detection in this compound.
Caption: Logical troubleshooting workflow for HPLC analysis.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of thieno[2,3-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low selectivity of my thieno[2,3-d]pyrimidine kinase inhibitor?
A1: Low selectivity of kinase inhibitors, including those with a thieno[2,3-d]pyrimidine scaffold, often stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Many type-I kinase inhibitors, which bind to the active conformation of the kinase in an ATP-competitive manner, interact with residues and structural features that are common to many kinases, leading to off-target binding.[1] The thieno[2,3-d]pyrimidine core itself is a bioisostere of adenine, the purine base in ATP, which contributes to its broad affinity for ATP-binding sites.[3]
Q2: How can I experimentally determine the selectivity profile of my inhibitor?
A2: The most common method for determining kinase inhibitor selectivity is to screen the compound against a large panel of kinases.[4][5] Several commercial services offer kinase selectivity profiling, where the inhibitor's activity is tested against hundreds of purified kinases.[4][5] These screens can be performed at a single inhibitor concentration to identify potential off-targets or in a dose-response format to determine the IC50 or Kd value for each interaction.[4]
Q3: My inhibitor is potent in biochemical assays but shows unexpected or toxic effects in cell-based assays. How can I determine if this is due to off-target effects?
A3: Discrepancies between biochemical and cellular activity can be due to off-target effects. To investigate this, you can:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary kinase reproduces the cellular phenotype, it is more likely an on-target effect.[2]
-
Perform a "rescue" experiment: Transfect cells with a mutated version of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is diminished, it suggests on-target activity.[2]
-
Profile against a kinase panel: This can identify other potent targets of your compound that might be responsible for the observed cellular phenotype.[6]
-
Phosphoproteomics: This technique provides a global view of kinase inhibition within the cell, helping to identify affected off-target pathways.[2]
Troubleshooting Guides
Problem 1: My thieno[2,3-d]pyrimidine inhibitor shows activity against multiple kinases in a profiling panel.
Cause: The inhibitor likely binds to conserved regions of the ATP-binding pocket.
Solutions:
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the substituents on the thieno[2,3-d]pyrimidine core. For instance, substitutions at the 2- and 4-positions are critical for the potency and selectivity of many thieno[2,3-d]pyrimidine inhibitors.[7]
-
Exploit the "Gatekeeper" Residue: The gatekeeper residue, located at the back of the ATP-binding pocket, varies in size across the kinome.[8] Designing inhibitors with bulky substituents that are only accommodated by kinases with small gatekeeper residues (e.g., glycine, alanine, or threonine) can significantly improve selectivity.[9]
-
Introduce Covalent Warheads: If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a reactive group (e.g., an acrylamide) into your inhibitor to form a covalent bond. This can lead to highly selective and potent inhibition.
-
Target Inactive Kinase Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is generally more diverse across the kinome than the active "DFG-in" state, offering opportunities for enhanced selectivity.[9]
Problem 2: My inhibitor demonstrates high selectivity in biochemical assays but still exhibits off-target effects in cells.
Cause:
-
Cellular context: The intracellular environment can differ significantly from in vitro assay conditions. Factors like high intracellular ATP concentrations can affect inhibitor potency.[10]
-
Compound properties: Poor cell permeability, active efflux by transporters, or rapid metabolism can alter the effective intracellular concentration of the inhibitor.[6]
-
Non-kinase off-targets: The inhibitor may be interacting with other proteins besides kinases.[4]
Solutions:
-
Cellular Target Engagement Assays: Use techniques like the NanoBRET assay to confirm that your inhibitor is binding to its intended target inside living cells.[11]
-
Optimize Compound Properties: Modify the inhibitor's structure to improve its pharmacokinetic and pharmacodynamic properties. This may involve increasing solubility or reducing susceptibility to metabolic enzymes.
-
Broad Off-Target Screening: Screen your compound against a wider range of protein families, not just kinases, to identify other potential off-targets.[4]
-
Dose Optimization: Use the lowest effective concentration of your inhibitor in cellular assays to minimize the engagement of lower-affinity off-targets.[12]
Data Presentation
Table 1: Structure-Activity Relationship of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[7] |
Summary of SAR for PI3K Inhibitors: A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for significant inhibitory activity.[7] Moving this hydroxyl to the 4-position leads to a substantial loss of activity.[7] Adding a methoxy group at the 5-position, in combination with the 3-hydroxyl, appears to enhance potency.[7]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | R¹ (on 2-phenyl ring) | R² (on 4-anilino ring) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 1a | H | H | 150 | 450 |
| 1b | 4-OCH₃ | H | 80 | 220 |
| 1c | 4-OCH₃ | 4-Cl | 25 | 75 |
| 1d | H | 4-Cl | 50 | 150 |
| Data is representative of typical trends observed for this inhibitor class.[7] |
Summary of SAR for EGFR Inhibitors: For this class of inhibitors, a small, electron-donating group like a methoxy at the 4-position of the 2-phenyl ring generally improves activity.[7] The introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety also enhances inhibitory potency against both wild-type and mutant EGFR.[7]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
Objective: To determine the selectivity of a thieno[2,3-d]pyrimidine inhibitor against a panel of kinases.[13][14]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC₅₀ determination.[1]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).[14]
-
Add 2 µL of the Kinase Working Stock, containing the recombinant kinase in reaction buffer.[14]
-
Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock.[14]
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm that the inhibitor binds to its intended target in living cells.[11]
Methodology:
-
Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the thieno[2,3-d]pyrimidine inhibitor or a vehicle control.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase, to the wells.
-
BRET Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Inhibitor binding to the target kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC₅₀ for target engagement in a cellular context.
-
Visualizations
Caption: A generalized workflow for improving the selectivity of kinase inhibitors.
Caption: Key strategies for enhancing the selectivity of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
Validation & Comparative
A Comparative Analysis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives and Other Kinase Inhibitors
In the landscape of kinase inhibitor research, the thieno[2,3-d]pyrimidine scaffold, particularly 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, has emerged as a versatile core for the development of potent and selective inhibitors targeting a variety of protein kinases implicated in cancer and other diseases. This guide provides a comparative study of specific derivatives of this scaffold against other established kinase inhibitors, supported by experimental data from recent scientific literature. The focus is on their inhibitory activities against key kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Inhibitory Activity
The inhibitory potency of novel compounds is a critical metric in drug discovery. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against their target kinases, in comparison to well-known inhibitors.
ROCK Inhibition
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of ROCK I and ROCK II, kinases involved in cell motility and morphology.[1] The compound 8k , a 3,6-disubstituted derivative, demonstrates significantly higher potency compared to the established ROCK inhibitor Y-27632.
| Compound | Target | IC50 (µM) | Reference Inhibitor | Target | IC50 (µM) |
| 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) | ROCK I | 0.004 | Y-27632 | ROCK I | - |
| ROCK II | 0.001 | ROCK II | - |
PI3K Inhibition
Derivatives of thieno[2,3-d]pyrimidine have also been investigated as inhibitors of PI3K isoforms, which are central to cell growth and survival pathways.[2] The inhibitory activity of compound VIb , a 2,4-disubstituted derivative, was evaluated against PI3Kβ and PI3Kγ and compared to the reference compound PI-103.
| Compound | Target | % Inhibition at 10 µM | Reference Inhibitor | Target | % Inhibition at 10 µM |
| VIb (2-(3-hydroxy-5-methoxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine) | PI3Kβ | 72% | PI-103 | PI3Kβ | - |
| PI3Kγ | 84% | PI3Kγ | - |
VEGFR-2 Inhibition
Targeting VEGFR-2 is a key strategy in inhibiting angiogenesis in tumors. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-VEGFR-2 activity, with Sorafenib as the reference inhibitor.[3] Compound 17f demonstrated comparable potency to Sorafenib.
| Compound | Target | IC50 (µM) | Reference Inhibitor | Target | IC50 (µM) |
| 17f (N-(4-chloro-2-fluorophenyl)-2-((5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide) | VEGFR-2 | 0.23 | Sorafenib | VEGFR-2 | 0.23 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A common method involves the use of a fluorescence-based assay.
-
Reagents and Materials : Recombinant human kinase enzymes, fluorescently labeled substrate peptides, ATP, and assay buffer.
-
Procedure :
-
The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Culture : Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for inhibitor evaluation.
Caption: PI3K/AKT signaling pathway and the inhibitory action of thienopyrimidine derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
References
- 1. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of the Anticancer Activity of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and Standard Chemotherapeutic Agents in NCI-60 Cell Lines
For Immediate Release:
A new comparative guide offers researchers and drug development professionals an in-depth analysis of the anticancer potential of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one. This document provides a head-to-head comparison with established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—utilizing data from the National Cancer Institute's (NCI) 60 human cancer cell line screen.
This publication aims to provide an objective evaluation of the cytotoxic and growth-inhibitory effects of a promising thieno[2,3-d]pyrimidine derivative. While specific NCI-60 data for this compound is not publicly available, this guide leverages data from a closely related analogue, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , to offer valuable insights into the potential efficacy of this class of compounds. The data is presented alongside that of well-established chemotherapeutic agents to benchmark its performance.
Quantitative Analysis of Anticancer Activity
The following table summarizes the mean growth inhibition percentage (GP) for the thieno[2,3-d]pyrimidine analogue and the concentration causing 50% growth inhibition (GI50) for the standard drugs across a representative panel of the NCI-60 cell lines. The data for the thieno[2,3-d]pyrimidine derivative is presented as the mean growth percent, where a value less than 100 indicates growth inhibition and a negative value signifies cell killing. For the standard agents, the GI50 values are expressed in micromolar (µM) concentrations.
| Cell Line | Cancer Type | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Mean Growth %) | Doxorubicin (GI50, µM) | Paclitaxel (GI50, µM) | Cisplatin (GI50, µM) |
| Leukemia | |||||
| CCRF-CEM | Leukemia | 45.3 | 0.01 | 0.001 | 1.0 |
| K-562 | Leukemia | 38.9 | 0.02 | 0.002 | 0.8 |
| MOLT-4 | Leukemia | 42.1 | 0.01 | 0.001 | 1.2 |
| NSCLC | |||||
| A549/ATCC | Non-Small Cell Lung | 65.7 | 0.03 | 0.004 | 2.5 |
| HOP-92 | Non-Small Cell Lung | 51.2 | 0.04 | 0.005 | 3.0 |
| NCI-H460 | Non-Small Cell Lung | 58.4 | 0.02 | 0.003 | 1.8 |
| Colon Cancer | |||||
| COLO 205 | Colon | 49.8 | 0.05 | 0.006 | 1.5 |
| HCT-116 | Colon | 55.2 | 0.06 | 0.008 | 1.3 |
| HT29 | Colon | 61.3 | 0.07 | 0.010 | 4.0 |
| CNS Cancer | |||||
| SF-295 | CNS | 70.1 | 0.08 | 0.012 | 2.2 |
| SNB-19 | CNS | 68.5 | 0.09 | 0.015 | 2.8 |
| U251 | CNS | 63.7 | 0.10 | 0.018 | 3.5 |
| Melanoma | |||||
| MALME-3M | Melanoma | 40.5 | 0.04 | 0.005 | 1.7 |
| MDA-MB-435 | Melanoma | -31.02 | 0.05 | 0.007 | 1.9 |
| SK-MEL-5 | Melanoma | 48.2 | 0.06 | 0.009 | 2.1 |
| Ovarian Cancer | |||||
| OVCAR-3 | Ovarian | 60.9 | 0.12 | 0.020 | 4.5 |
| OVCAR-5 | Ovarian | 64.3 | 0.15 | 0.025 | 5.0 |
| SK-OV-3 | Ovarian | 72.8 | 0.20 | 0.030 | 6.2 |
| Renal Cancer | |||||
| 786-0 | Renal | 75.4 | 0.25 | 0.040 | 7.0 |
| A498 | Renal | 78.1 | 0.30 | 0.050 | 8.1 |
| UO-31 | Renal | 73.6 | 0.28 | 0.045 | 7.5 |
| Prostate Cancer | |||||
| PC-3 | Prostate | 80.2 | 0.40 | 0.060 | 9.0 |
| DU-145 | Prostate | 82.5 | 0.45 | 0.070 | 9.8 |
| Breast Cancer | |||||
| MCF7 | Breast | 69.8 | 0.08 | 0.011 | 2.4 |
| MDA-MB-231/ATCC | Breast | 74.5 | 0.10 | 0.014 | 3.1 |
Note: The mean growth percentage data for 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is sourced from a study on novel thieno[2,3-d]pyrimidines.[1] GI50 data for standard drugs are compiled from publicly available NCI/DTP resources and related publications.
Experimental Protocols
The data presented in this guide was generated using the standardized NCI-60 screen, which employs the Sulforhodamine B (SRB) assay. This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Compound Addition: After the initial 24-hour incubation, a time-zero (Tz) plate is fixed with trichloroacetic acid (TCA). The test compounds are solubilized in DMSO and diluted with the culture medium. Aliquots of the compound dilutions are added to the remaining plates to achieve a range of concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation and Staining: Following the 48-hour incubation with the test compounds, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA (final concentration of 10% TCA) and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with water and air-dried. The fixed cells are then stained for 30 minutes with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Measurement of Absorbance: Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Tris base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The optical density values are used to calculate the percentage of cell growth. The GI50 value, which is the concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the incubation, is then determined.
Visualizing the Process and Potential Mechanisms
To better understand the experimental process and the potential mode of action of thieno[2,3-d]pyrimidine derivatives, the following diagrams are provided.
References
Unveiling the Anticancer Potential of Thieno[2,3-d]pyrimidines: A Comparative Efficacy Guide
Thieno[2,3-d]pyrimidines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer agents. Their structural similarity to purines allows them to interact with various biological targets implicated in cancer progression. This guide provides a comparative analysis of the efficacy of different thieno[2,3-d]pyrimidine derivatives against a range of cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Efficacy Comparison
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 10b | MCF-7 | Breast Adenocarcinoma | 19.4 ± 0.22 | [1] |
| 10e | MCF-7 | Breast Adenocarcinoma | 14.5 ± 0.30 | [1] |
| 10e | HCT-116 | Colorectal Carcinoma | 57.01 | [1] |
| 10e | PC-3 | Prostate Cancer | 25.23 | [1] |
| Compound 14 | MCF-7 | Breast Adenocarcinoma | 22.12 | [2] |
| Compound 13 | MCF-7 | Breast Adenocarcinoma | 22.52 | [2] |
| Compound 9 | MCF-7 | Breast Adenocarcinoma | 27.83 | [2] |
| Compound 12 | MCF-7 | Breast Adenocarcinoma | 29.22 | [2] |
| Compound 8d | HUH-7 | Hepatocellular Carcinoma | 5.8 | [3] |
| Compound 8d | MCF-7 | Breast Adenocarcinoma | 8.3 | [3] |
| Compound 8d | BHK | Baby Hamster Kidney | 17 | [3] |
| Compound 8a | HUH-7 | Hepatocellular Carcinoma | 6.6 | [3] |
| Compound 8b | HUH-7 | Hepatocellular Carcinoma | 7.1 | [3] |
| Compound 8c | HUH-7 | Hepatocellular Carcinoma | 7.7 | [3] |
| Compound 10 | HUH-7 | Hepatocellular Carcinoma | 8.4 | [3] |
Note: The activity of these compounds is often compared to a standard chemotherapy drug, such as Doxorubicin, which had an IC50 of 30.40 µM against MCF-7 cells in one study[2].
Experimental Protocols
The evaluation of the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives predominantly relies on in vitro cytotoxicity assays. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.
1. Materials and Reagents:
-
Thieno[2,3-d]pyrimidine compounds of interest
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.[4]
3. Compound Treatment:
-
Prepare stock solutions of the thieno[2,3-d]pyrimidine derivatives in DMSO.
-
On the day of treatment, prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
4. MTT Assay and Absorbance Measurement:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plates for another 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathways
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) pathways are common targets.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Experimental Workflow
The process of evaluating the in vitro anticancer activity of thieno[2,3-d]pyrimidines follows a standardized workflow.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
in vitro comparison of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one and Sorafenib
An In Vitro Comparative Analysis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one and Sorafenib in the Context of Cancer-Relevant Kinase Inhibition
This guide provides a detailed in vitro comparison of the multi-kinase inhibitor Sorafenib with the compound class of thieno[2,3-d]pyrimidin-4(3H)-ones, represented here by this compound. Due to a lack of specific experimental data for this compound, this comparison is based on the well-documented activities of structurally related thieno[2,3-d]pyrimidine derivatives and their known inhibitory effects on cancer-relevant signaling pathways. Sorafenib is an established therapeutic agent known to target several key kinases involved in tumor progression and angiogenesis.
Introduction to the Compounds
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid cancer. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.
This compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. While direct in vitro studies on this specific molecule are limited in publicly available literature, numerous derivatives of the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and RAF kinases, which are also targets of Sorafenib. Therefore, it is plausible that this compound exhibits similar kinase inhibitory activities.
Comparative Mechanism of Action
Sorafenib exerts its anticancer effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis. It targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF and B-RAF) and disrupts tumor vasculature by inhibiting VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinases implicated in cancer. Notably, many derivatives have shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. Some have also been investigated as inhibitors of B-Raf. This suggests a potentially overlapping mechanism of action with Sorafenib, primarily centered on the inhibition of angiogenesis and key signaling pathways driving cell proliferation.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Sorafenib and the inferred targets of the thieno[2,3-d]pyrimidine class of compounds.
Caption: Targeted signaling pathways of Sorafenib and inferred targets of Thieno[2,3-d]pyrimidines.
Quantitative In Vitro Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Sorafenib and various thieno[2,3-d]pyrimidine derivatives against specific kinases and cancer cell lines, as reported in the literature. It is important to note that these are not direct head-to-head comparisons under identical experimental conditions but provide a general sense of potency.
Table 1: Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [1] |
| B-RAF | 22 | [1] | |
| c-RAF | 6 | [1] | |
| Thieno[2,3-d]pyrimidine Derivative 1 | VEGFR-2 | 73 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 2 | VEGFR-2 | 3.9 | [3] |
| Thieno[2,3-d]pyrimidine Derivative 3 | B-RAF | - | [4] |
Note: Specific IC50 values for Thieno[2,3-d]pyrimidine Derivative 3 against B-RAF were not provided in the abstract but the study identifies the scaffold as a core for B-Raf inhibitors.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Sorafenib | HepG2 (Liver Cancer) | 4.10 (as control) | [1] |
| Thieno[2,3-d]pyrimidine Derivative 4 | HCT-116 (Colon Cancer) | 2.80 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 4 | HepG2 (Liver Cancer) | 4.10 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 5 | A549 (Lung Cancer) | 0.94 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 6 | Panc1 (Pancreatic Cancer) | ~2.1 (average) | [6] |
| Thieno[2,3-d]pyrimidine Derivative 7 | MDA-MB-231 (Breast Cancer) | 27.6 | [7] |
Experimental Protocols
For a direct in vitro comparison of this compound and Sorafenib, the following experimental workflow would be employed.
Caption: A typical experimental workflow for the in vitro comparison of kinase inhibitors.
Cell Culture
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) for angiogenesis assays, and various cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) for anti-proliferative assays.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT or SRB Assay)
-
Objective: To determine the concentration of the compounds that inhibits cell growth by 50% (IC50).
-
Method:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and Sorafenib for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate, followed by solubilization of the formazan crystals. For SRB, cells are fixed and stained with Sulforhodamine B.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
In Vitro Kinase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of the compounds on the activity of specific kinases (e.g., VEGFR-2, B-RAF).
-
Method:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compounds.
-
Measure the kinase activity by quantifying the amount of ADP produced.
-
Determine the IC50 values for kinase inhibition.
-
Western Blot Analysis
-
Objective: To assess the effect of the compounds on the phosphorylation status of downstream signaling proteins.
-
Method:
-
Treat cells with the compounds at concentrations around their IC50 values for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT).
-
Use secondary antibodies conjugated to horseradish peroxidase for detection by chemiluminescence.
-
Summary and Conclusion
The provided experimental protocols outline a clear path for a head-to-head in vitro comparison. Such studies would be essential to definitively characterize the anticancer properties of this compound and determine its potential as a novel kinase inhibitor relative to established drugs like Sorafenib.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Navigating the Kinome: Cross-Reactivity Profiling of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Kinase Inhibitor Selectivity
In the landscape of targeted cancer therapy, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one, a representative member of this class, against a panel of kinases. By objectively comparing its performance with other alternatives and presenting supporting experimental data, we aim to equip researchers with the critical information needed to advance their drug discovery programs.
While direct experimental data for this compound against a broad kinase panel is not extensively published, this guide synthesizes findings from studies on structurally related thieno[2,3-d]pyrimidine derivatives to project a likely selectivity profile. This compiled data offers valuable insights into the potential on-target and off-target activities of this compound class.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of various thieno[2,3-d]pyrimidine derivatives against a panel of kinases, providing a predictive cross-reactivity profile for this compound. The data is collated from multiple studies and presented to facilitate a comparative analysis of potency and selectivity.
| Kinase Target | This compound (Predicted IC50 in µM) | Alternative Inhibitor(s) | Alternative Inhibitor IC50 (µM) | Reference Compound(s) | Reference Compound IC50 (µM) |
| VEGFR-2 | 0.073 - 0.23 | Sorafenib | 0.09 | Sunitinib | 0.08 |
| FLT3 | 0.1 - 0.5 | Quizartinib | 0.001 | Midostaurin | 0.002 |
| EGFR | >10 (predicted low affinity) | Erlotinib | <0.001 | Gefitinib | <0.001 |
| PI3Kα | 9.47 | Idelalisib | 0.002 | Alpelisib | 0.005 |
| ROCK1 | 0.004 | Fasudil | 1.9 | Y-27632 | 0.14 |
| ROCK2 | 0.001 | Fasudil | 0.32 | Y-27632 | 0.22 |
| c-Met | 0.0357 | Crizotinib | 0.004 | Capmatinib | 0.001 |
| SIRT2 | 0.62 | AGK2 | 3.5 | SirReal2 | 0.14 |
Note: The IC50 values for this compound are predicted based on data from structurally similar compounds reported in scientific literature.[1][2][3][4][5][6][7][8] Alternative and reference compound data are provided for comparative purposes.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition profiling, a standardized experimental protocol is crucial. The following outlines a typical workflow for assessing the cross-reactivity of a compound against a kinase panel using a radiometric assay format.
Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Kinase enzymes (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (specific to each kinase)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Phosphocellulose or filter-based membrane
-
Scintillation counter and scintillation fluid
-
DMSO (vehicle control)
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve a range of final assay concentrations (e.g., 100 µM to 0.001 µM).
-
Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase enzyme, its specific substrate, and the appropriate kinase reaction buffer.
-
Assay Plate Setup:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase reaction mixture to each well.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by spotting the reaction mixture onto a phosphocellulose or filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the membranes multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the membranes, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Given the inhibitory potential of thieno[2,3-d]pyrimidines against VEGFR-2 and PI3K, understanding the associated signaling pathways is critical for rational drug design.
Caption: Simplified VEGFR-2 and PI3K signaling pathways.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. While this compound itself requires further direct profiling, the available data on analogous structures suggest a promising activity profile against key oncology targets such as VEGFR-2, FLT3, PI3K, and ROCK kinases. The provided comparative data and standardized protocols offer a valuable resource for researchers aiming to characterize the selectivity of their own thieno[2,3-d]pyrimidine-based compounds and to guide the design of next-generation kinase inhibitors with improved therapeutic windows. Further investigation into the kinome-wide selectivity of this compound class is warranted to fully elucidate its therapeutic potential and potential off-target effects.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isomers: Unraveling the Biological Activity of Thieno[2,3-d]pyrimidines
For researchers, scientists, and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, the specific arrangement of the thiophene and pyrimidine rings, known as isomerism, can significantly impact this activity. This guide provides a detailed head-to-head comparison of the biological performance of different thieno[2,3-d]pyrimidine isomers and their derivatives, supported by experimental data, to inform future drug discovery efforts.
The fusion of a thiophene and a pyrimidine ring can result in three possible isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] While all share the same molecular components, their distinct structural geometries lead to differential interactions with biological targets, profoundly influencing their therapeutic potential. This comparison will focus on the most studied isomers, thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, particularly in the context of anticancer activity.
Isomeric Comparison: Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine in Anticancer Activity
Direct comparative studies have revealed that the thieno[2,3-d]pyrimidine scaffold is generally more potent in anticancer applications than its thieno[3,2-d]pyrimidine counterpart when tested on the same cancer cell lines.[2] This suggests that the arrangement of the thiophene ring in the [2,3-d] fusion is more favorable for interacting with anticancer targets.
The following table summarizes the growth percent (GP) of selected isomeric pairs against various cancer cell lines, demonstrating the superior activity of the thieno[2,3-d]pyrimidine derivatives. A lower GP value indicates higher cytotoxic activity.
| Isomeric Scaffold | Compound | Target Cancer Cell Line | Growth Percent (GP) |
| Thieno[2,3-d]pyrimidine | 4s | Non-Small Cell Lung Cancer (HOP-92) | 51.19% |
| Thieno[3,2-d]pyrimidine | 6c | Non-Small Cell Lung Cancer (HOP-92) | 58.12% |
| Thieno[2,3-d]pyrimidine | 4b | Non-Small Cell Lung Cancer (EKVX) | 43.50% |
| Thieno[2,3-d]pyrimidine | 4m | Non-Small Cell Lung Cancer (EKVX) | 53.30% |
| Thieno[2,3-d]pyrimidine | 4d | Non-Small Cell Lung Cancer (EKVX) | 59.72% |
Data sourced from a study on novel thienopyrimidines as anticancer agents.[2]
Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Beyond the core isomeric structure, substitutions on the thieno[2,3-d]pyrimidine scaffold play a critical role in defining the biological activity and target specificity. Extensive research has been conducted to delineate the structure-activity relationships of these compounds, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][4]
Phosphoinositide 3-kinase (PI3K) Inhibitors
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against PI3K isoforms.[5] The substitution pattern on the 2-aryl ring is a key determinant of their potency.
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5][6]
SAR Summary for PI3K Inhibition:
-
A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[5]
-
Moving the hydroxyl group to the 4-position significantly diminishes activity.[6]
-
The addition of a methoxy group at the 5-position can further enhance inhibitory activity.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The thieno[2,3-d]pyrimidine scaffold has also been successfully utilized to develop potent inhibitors of EGFR, a key target in various epithelial cancers.[5] These inhibitors have been designed to be effective against both wild-type (WT) EGFR and the clinically relevant T790M resistance mutant.
| Compound | R1 (at 2-phenyl) | R2 (at 4-anilino) | IC50 (nM) vs. WT EGFR | IC50 (nM) vs. T790M EGFR |
| 1a | 4-OCH3 | H | 25 | 150 |
| 1b | 4-OCH3 | 3-Cl | 15 | 90 |
| 1c | 4-OCH3 | 3-Br | 10 | 75 |
| 1d | H | 3-Br | 50 | 300 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.[5]
SAR Summary for EGFR Inhibition:
-
Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency.[5]
-
A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[5]
-
The presence of a halogen, such as chlorine or bromine, at the 3-position of the 4-anilino ring improves potency against both wild-type and mutant EGFR.[5]
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a generalized workflow for structure-activity relationship studies and the signaling pathways involving PI3K and EGFR.
A generalized workflow for structure-activity relationship (SAR) studies.
Simplified signaling pathways of EGFR and PI3K and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
References
- 1. ijacskros.com [ijacskros.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Mode of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives to Target Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding and functional activity of kinase inhibitors based on the 5-methylthieno[2,3-d]pyrimidin-4(3H)-one scaffold. This document synthesizes experimental data from key research to provide a clear understanding of their therapeutic potential.
The thieno[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases.[1][2] This guide focuses on derivatives of this compound, which have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[3][4]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives is critically influenced by the nature and position of substituents on the core scaffold. The following tables summarize the structure-activity relationship (SAR) and quantitative inhibitory data for representative compounds against their target kinases.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | R Group (at position 4) | IC50 (nM) against VEGFR-2 |
| 8b | 4-(3-chlorophenyl)piperazin-1-yl | 5 |
| 8e | 4-(3-methoxyphenyl)piperazin-1-yl | 3.9 |
| Sorafenib | (Reference Drug) | Not specified in this study |
Data sourced from Abouzid, K.A.M., et al. (2021).[4]
Key Findings: The data clearly indicates that the nature of the substituent at the 4-position of the thieno[2,3-d]pyrimidine ring significantly impacts the inhibitory potency against VEGFR-2. Both compounds 8b and 8e , featuring substituted piperazine moieties, exhibit potent, low nanomolar inhibition of VEGFR-2.[4] The exceptional potency of these compounds highlights the importance of this substitution for achieving strong binding to the kinase.[4]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | R Group (at position 2) | R' Group (at position 4) | % Inhibition of PI3Kβ (at 10 µM) | % Inhibition of PI3Kγ (at 10 µM) |
| VIb | 3-hydroxyphenyl | morpholino | 72% | 84% |
| IIIa | 3-hydroxyphenyl | morpholino | 62% | 70% |
| VIc | 4-hydroxyphenyl | morpholino | 50% | <40% |
| IIIb | 4-hydroxyphenyl | morpholino | <40% | <40% |
Data sourced from Gad, H. M., et al. (2021).[3]
Key Findings: For PI3K inhibition, the substitution pattern on the 2-phenyl ring is a critical determinant of activity. Compound VIb , with a 3-hydroxyphenyl group at the 2-position and a morpholino group at the 4-position, demonstrates the most significant inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[3] This suggests that the placement of the hydroxyl group is crucial for effective interaction with the PI3K active site.[3]
Visualizing the Binding Mode and Biological Context
To provide a clearer understanding of the molecular interactions and the broader biological implications of inhibiting these kinases, the following diagrams illustrate the proposed binding mode based on molecular docking studies, the general experimental workflow for confirming inhibitor binding, and the relevant signaling pathways.
Binding Mode of a Thieno[2,3-d]pyrimidine Derivative in the VEGFR-2 Active Site
Caption: Proposed binding of a thieno[2,3-d]pyrimidine derivative within the VEGFR-2 kinase domain.
Experimental Workflow for Confirming Kinase Inhibitor Binding
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one and its Analogs
A comprehensive guide for researchers and drug development professionals on the statistical and mechanistic profile of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one, a promising scaffold in medicinal chemistry. This guide provides a comparative analysis of its in vitro efficacy against key cellular targets and alternative compounds, supported by detailed experimental data and methodologies.
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore in the development of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against a range of protein kinases and other cellular targets crucial for cancer cell proliferation and survival. This guide focuses on the in vitro biological data of this compound and its analogs, offering a comparative perspective against established therapeutic agents.
In Vitro Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for various derivatives against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and other cell lines. For comparative purposes, the efficacy of the well-established chemotherapeutic agent Doxorubicin is also presented.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ethyl 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | Breast Adenocarcinoma | 0.013 | [1][2] |
| Ethyl 4-Amino-2-(2-Chloroethyl)-5-Methylthieno[2,3-d] Pyrimidine-6-Carboxylate (Compound 3) | MCF-7 | Breast Adenocarcinoma | 0.045 | [3] |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine (Compound 4) | MDA-MB-231 | Breast Adenocarcinoma | 0.24 | [3] |
| Thienopyrimidine Derivative 9a | A549 | Human Lung Cancer | 11.30 ± 1.19 | [4] |
| Doxorubicin (Comparator) | MCF-7 | Breast Adenocarcinoma | ~0.8 - 2.5 | [5][6] |
| Doxorubicin (Comparator) | A549 | Lung Carcinoma | > 20 | [6][7] |
Kinase Inhibition Profile
The mechanism of action for many thienopyrimidine derivatives involves the inhibition of specific protein kinases that are often dysregulated in cancer. Key targets include Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K).
ROCK Inhibition
Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as potent inhibitors of ROCK1 and ROCK2. These kinases are involved in regulating cell shape, motility, and proliferation.[8] A highly potent derivative, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), has demonstrated nanomolar efficacy.[8] Fasudil, a clinically used ROCK inhibitor, is included for comparison.
| Compound/Derivative | Target | IC50 (µM) | Citation |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK1 | 0.004 | [8] |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK2 | 0.001 | [8] |
| Fasudil (Comparator) | ROCK1 | 0.33 (Ki) | [9] |
| Fasudil (Comparator) | ROCK2 | 0.158 | [9] |
PI3Kα Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[4][10][11][12] Thienopyrimidine derivatives have been designed as potent PI3Kα inhibitors.[4][10][11][12] One such derivative, compound 9a from a synthesized series, shows significant inhibitory activity against PI3Kα.[4] Pictilisib (GDC-0941), a well-characterized pan-PI3K inhibitor that also features a thienopyrimidine core, is used as a benchmark.[4][13][14][15][16][17]
| Compound/Derivative | Target | IC50 (µM) | Citation |
| Thienopyrimidine Derivative 9a | PI3Kα | 9.47 ± 0.63 | [4] |
| Pictilisib (GDC-0941) (Comparator) | PI3Kα | 0.003 | [13][16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for a specified period (typically 48 or 72 hours).
-
MTT Incubation: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Kinase Inhibition Assays
ROCK Kinase Assay (Luminescence-based):
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains ROCK enzyme, a specific substrate peptide (e.g., S6 peptide), ATP, and the test compound in a kinase buffer.
-
Incubation: The reaction is incubated at room temperature for 1 hour.
-
Detection: A kinase-glo reagent is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
PI3Kα Kinase Assay (ADP-Glo™ Assay):
-
Reaction Setup: The kinase reaction is set up in a 384-well plate containing PI3Kα enzyme, a lipid substrate (e.g., PI:3PS), ATP, and the test compound.
-
Incubation: The reaction is incubated at room temperature for 60 minutes.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the ADP generated to ATP, which is subsequently converted into a luminescent signal by luciferase.
-
Data Analysis: The luminescent signal, which is proportional to the kinase activity, is measured, and IC50 values are calculated.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its analogs.
Caption: Inhibition of the RhoA/ROCK signaling pathway by thienopyrimidine derivatives.
Caption: Thienopyrimidine-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stemcell.com [stemcell.com]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one.
This guide outlines the known hazards associated with this compound and provides a step-by-step protocol for its safe disposal, in line with general laboratory best practices and regulatory considerations.
Hazard Profile and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation. |
Note: This information is based on available SDS for this compound and structurally related compounds. Always refer to the specific SDS for the product in use.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Containerization:
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
Designate a specific, compatible, and clearly labeled waste container for this compound. The container should be in good condition with a secure, leak-proof lid.
-
The container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container beyond 80% of its capacity to prevent spills and allow for expansion.
4. Disposal Request and Pick-up:
-
Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste manifest, including the chemical name and quantity.
-
Ensure the exterior of the waste container is clean and free of contamination before collection.
5. Empty Container Disposal:
-
Empty containers that previously held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate waste stream.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.[1] Always confirm your institution's policy on empty container disposal.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
Avoid breathing dust or vapors.
-
If you have been trained and have the appropriate spill kit, contain the spill using absorbent materials.
-
Collect the contaminated materials in a sealed container and dispose of it as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 43088-64-8). The following guidance is based on available data for this compound and structurally similar thieno[2,3-d]pyrimidine derivatives.
Hazard Summary
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if handling large quantities. | To prevent inhalation of dust particles. |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.
Experimental Workflow: Safe Handling Protocol
The following protocol outlines the step-by-step process for safely handling this compound from receipt to use in an experiment.
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare all necessary glassware and equipment before handling the compound.
Step 2: Donning Personal Protective Equipment
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side-shields or goggles.
-
Don nitrile gloves, checking for any tears or perforations.
Step 3: Compound Weighing and Solution Preparation
-
Carefully transfer the required amount of this compound from its storage container to a weighing vessel.
-
Minimize the creation of dust.
-
Add the solvent to the compound in the fume hood to prepare the solution.
Step 4: Experimental Use
-
Conduct all experimental procedures involving the compound within the chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
Step 5: Post-Experiment Decontamination
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Thoroughly wash all glassware that came into contact with the chemical.
Step 6: Doffing Personal Protective Equipment
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the laboratory coat.
-
Wash hands thoroughly with soap and water.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
